molecular formula C7H4FN3O2 B2477314 3-fluoro-6-nitro-1H-indazole CAS No. 1346549-19-6

3-fluoro-6-nitro-1H-indazole

Cat. No.: B2477314
CAS No.: 1346549-19-6
M. Wt: 181.126
InChI Key: SLHOJJOAGOHGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.126. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-6-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHOJJOAGOHGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold and Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-fluoro-6-nitro-1H-indazole: Molecular Profile, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 3-fluoro-6-nitro-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document furnishes a scientifically grounded projection of its properties and synthesis, based on established chemical principles and comparative data from closely related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Indazole-containing derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3][4][5] The strategic incorporation of a fluorine atom into such scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6][7] This guide focuses on 3-fluoro-6-nitro-1H-indazole, a molecule that combines the privileged indazole core with the advantageous properties of fluorine, making it a highly promising building block for drug discovery.

Molecular Identity and Physicochemical Properties

The foundational step in understanding a novel compound is to establish its molecular formula and weight. For 3-fluoro-6-nitro-1H-indazole, these are computationally derived.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂Calculated
Molecular Weight 181.12 g/mol [8]

To project the physical properties of 3-fluoro-6-nitro-1H-indazole, a comparative analysis with its well-characterized methyl and chloro analogues is instructive.

Property3-methyl-6-nitro-1H-indazole3-chloro-6-nitro-1H-indazole3-fluoro-6-nitro-1H-indazole (Predicted)
CAS Number 6494-19-5[9]50593-68-5Not Assigned
Molecular Weight 177.16 g/mol [9][10][11][12][13]197.58 g/mol 181.12 g/mol
Appearance Beige to dark yellow solid powder[11]SolidExpected to be a yellow to brown solid
Melting Point 187-188 °C[11][12]Not specifiedPredicted to be in a similar range, likely between 180-200 °C
Solubility Slightly soluble in Chloroform and Methanol[11][12]Not specifiedPredicted to have low solubility in water and slight solubility in polar organic solvents

Proposed Synthesis of 3-fluoro-6-nitro-1H-indazole

A plausible and efficient synthetic route to 3-fluoro-6-nitro-1H-indazole involves the direct C-3 fluorination of the readily available starting material, 6-nitroindazole. This proposed methodology is based on modern fluorination techniques that have proven effective for similar heterocyclic systems.

Experimental Protocol: Direct C-3 Fluorination of 6-nitroindazole

This protocol is a proposed, self-validating system based on established methodologies for the direct fluorination of indazole scaffolds.

Materials:

  • 6-nitroindazole (CAS 7597-18-4)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (anhydrous)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-nitroindazole (1 equivalent).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Addition of Fluorinating Agent: To the stirred solution, add N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) portion-wise at room temperature.

  • Reaction Progress: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-fluoro-6-nitro-1H-indazole.

Causality of Experimental Choices: The choice of NFSI as the fluorinating agent is based on its proven efficacy in the regioselective C-3 fluorination of indazoles under mild conditions. Anhydrous acetonitrile is selected as the solvent to prevent side reactions with water. The reaction is conducted under a nitrogen atmosphere to exclude moisture and oxygen, which could interfere with the reaction.

G cluster_synthesis Proposed Synthesis of 3-fluoro-6-nitro-1H-indazole start 6-nitroindazole reagent N-Fluorobenzenesulfonimide (NFSI) Acetonitrile start->reagent 1. Dissolve reaction Direct C-3 Fluorination Room Temperature, N₂ atmosphere reagent->reaction 2. Add & Stir workup Solvent Evaporation reaction->workup 3. Reaction Completion purification Silica Gel Chromatography workup->purification 4. Crude Product product 3-fluoro-6-nitro-1H-indazole purification->product 5. Pure Product

Caption: Proposed synthetic workflow for 3-fluoro-6-nitro-1H-indazole.

Potential Applications in Drug Discovery

The structural motif of 3-substituted 6-nitroindazoles is of high interest in pharmaceutical development. For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[14][15][16]

The introduction of a fluorine atom at the 3-position is anticipated to confer several advantages:

  • Enhanced Potency and Selectivity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein, potentially increasing potency and selectivity.[17]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug in the body.[7]

  • Modulation of Physicochemical Properties: Fluorine substitution can fine-tune lipophilicity and pKa, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]

Given these considerations, 3-fluoro-6-nitro-1H-indazole is a highly valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates Indazole Indazole-based Inhibitor (e.g., derived from 3-fluoro-6-nitro-1H-indazole) Indazole->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Potential mechanism of action for an indazole-based kinase inhibitor.

Predicted Safety Profile

While no specific safety data exists for 3-fluoro-6-nitro-1H-indazole, a conservative approach based on its analogues is recommended. Both 6-nitroindazole and 3-methyl-6-nitro-1H-indazole are classified with GHS hazard statements indicating they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[18][19] Therefore, 3-fluoro-6-nitro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

3-fluoro-6-nitro-1H-indazole represents a promising, albeit currently under-documented, building block for medicinal chemistry. This guide provides a robust, scientifically-backed framework for its synthesis and an informed perspective on its potential applications. The strategic placement of the fluorine atom on the indazole core suggests that derivatives of this compound could offer significant advantages in the development of next-generation targeted therapies. Further experimental validation of the proposed synthesis and biological evaluation of its derivatives are warranted to fully unlock the potential of this valuable molecule.

References

  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
  • PubChem. (n.d.). CID 177847069 | C7H4FN3O2. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchidmi, M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal de Chimie, de Physique et de Physico-Chimie Biologique.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ballard, S. A., et al. (2015). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 7(12), 1539-1562.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Abdelahi, M. M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1949-1961.
  • Nguyen, V. H., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4993.
  • Meanwell, N. A. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(14), 9715-9768.
  • El Bakri, Y., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.
  • Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13.
  • PubChem. (n.d.). CID 88857260 | C7H4O2. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
  • Sharma, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6543.
  • Reddy, T. S., et al. (2014). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Organic Process Research & Development, 18(7), 846-853.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). CF3CO2 anion. NIST WebBook. Retrieved from [Link]

  • Dong, C., et al. (2021). Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science, 12(3), 1142-1148.
  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • PubChem. (n.d.). CID 25916833 | C7H10N3O2. National Center for Biotechnology Information. Retrieved from [Link]

  • El Bakri, Y., et al. (2009). 1-Allyl-3-chloro-6-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2320.
  • Sarno, F., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 789-794.
  • PubChem. (n.d.). CID 57447285 | C4H7O. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 21-42.
  • PubChem. (n.d.). 3-Chloro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 3-fluoro-6-nitro-1H-indazole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of publicly available quantitative solubility data for this specific molecule, this document serves as both a theoretical treatise and a practical laboratory manual. We delve into the molecular principles governing the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. Furthermore, we provide a detailed, field-proven protocol for the experimental determination of equilibrium solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to advance their discovery and development pipelines.

Introduction: The Critical Role of Solubility

3-fluoro-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities.[1] Like its analogue, 3-methyl-6-nitro-1H-indazole, which serves as a key intermediate in the synthesis of the anticancer drug Pazopanib, 3-fluoro-6-nitro-1H-indazole holds potential as a valuable building block in the creation of novel therapeutics.[2]

In the early stages of drug discovery, a compound's solubility is a critical physicochemical parameter that dictates its fate. Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause the failure of promising drug candidates due to poor bioavailability. Therefore, the accurate determination of a compound's solubility in relevant solvent systems is not merely a routine measurement but a cornerstone of a successful research program. This guide focuses on two solvents of paramount importance: DMSO, the universal solvent for compound storage and high-throughput screening, and methanol, a common polar protic solvent used in synthesis, purification, and formulation studies.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more rigorous analysis requires examining the specific intermolecular forces between the solute (3-fluoro-6-nitro-1H-indazole) and the solvent molecules.

2.1 Analysis of the Solute: 3-fluoro-6-nitro-1H-indazole

The structure of 3-fluoro-6-nitro-1H-indazole possesses several key features that determine its polarity and capacity for intermolecular interactions:

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms, contributing to its polarity.

  • Amine Proton (N-H): The hydrogen atom on the indazole ring is a potent hydrogen bond donor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, with the oxygen atoms acting as effective hydrogen bond acceptors.

  • Fluorine Atom (-F): A highly electronegative atom that contributes to the overall molecular dipole moment.

Collectively, these features render 3-fluoro-6-nitro-1H-indazole a polar molecule with the capacity for both donating and accepting hydrogen bonds.

2.2 Analysis of the Solvents

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. Its defining feature is the highly polar sulfoxide bond (S=O), where the oxygen atom is a strong hydrogen bond acceptor. It lacks a hydrogen bond-donating proton. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an exceptional solvent.

  • Methanol (CH₃OH): Methanol is a polar protic solvent. The hydroxyl group (-OH) allows methanol to act as both a hydrogen bond donor and acceptor. It is completely miscible with water and is an effective solvent for many polar organic compounds.[3]

2.3 Predicted Solubility and Molecular Interactions

Based on the analysis above, we can predict the nature of the interactions:

  • In DMSO: A strong interaction is anticipated. The primary interaction will be a hydrogen bond between the N-H group of the indazole and the sulfoxide oxygen of DMSO. The high polarity of DMSO will also effectively solvate the polar nitro group. Consequently, high solubility is expected in DMSO.

  • In Methanol: Favorable interactions are also expected. The indazole's N-H can donate a hydrogen bond to methanol's oxygen, while the nitro group's oxygens and the indazole's ring nitrogens can accept hydrogen bonds from methanol's hydroxyl proton. However, the overall solvating power of methanol is generally less than that of DMSO for complex organic solids. Therefore, moderate to good solubility is predicted in methanol , likely lower than in DMSO.

The following diagram illustrates these potential interactions.

G cluster_solute 3-fluoro-6-nitro-1H-indazole cluster_dmso DMSO Interaction cluster_methanol Methanol Interaction solute Indazole Ring (N-H, -NO₂, -F) dmso DMSO (S=O) solute->dmso H-Bond (Indazole N-H -> O=S) methanol Methanol (H-O-R) solute->methanol H-Bond (Indazole N-H -> O-H) H-Bond (Methanol H-O -> O₂N-)

Caption: Predicted solute-solvent hydrogen bonding interactions.

Quantitative Solubility Data (Template)

As of the publication of this guide, no empirical quantitative solubility data for 3-fluoro-6-nitro-1H-indazole has been found in the public domain. The table below is provided as a template for researchers to populate with their experimentally determined values, following the protocol outlined in Section 4. For context, the structurally similar 3-methyl-6-nitro-1H-indazole is described as being "slightly soluble" in methanol.[4]

SolventTemperature (°C)Molar Solubility (mol/L)Mass Solubility (mg/mL)Method
DMSO25[Enter Data][Enter Data]Shake-Flask/HPLC
Methanol25[Enter Data][Enter Data]Shake-Flask/HPLC
DMSO37[Enter Data][Enter Data]Shake-Flask/HPLC
Methanol37[Enter Data][Enter Data]Shake-Flask/HPLC

Experimental Protocol: Equilibrium Solubility Determination

This section provides a rigorous, step-by-step protocol for determining the thermodynamic equilibrium solubility of 3-fluoro-6-nitro-1H-indazole using the shake-flask method. This method is considered the gold standard for its accuracy and reliability.

4.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility. The concentration is then measured using a validated analytical technique, such as HPLC.

4.2 Materials and Equipment

  • 3-fluoro-6-nitro-1H-indazole (solid, high purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge capable of holding 2 mL vials

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

4.3 Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid solute to vial. Add known volume of solvent. start->prep shake 2. Equilibration Incubate on orbital shaker (e.g., 24-48h at 25°C). Ensure solid remains. prep->shake separate 3. Phase Separation Centrifuge to pellet undissolved solid. shake->separate sample 4. Sampling & Dilution Withdraw supernatant. Filter and dilute into mobile phase. separate->sample analyze 5. Analysis Inject onto calibrated HPLC-UV system. sample->analyze calculate 6. Calculation Determine concentration from calibration curve. Calculate solubility. analyze->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination.

4.4 Step-by-Step Procedure

  • Preparation of Vials:

    • To a 2 mL glass vial, add approximately 5-10 mg of solid 3-fluoro-6-nitro-1H-indazole. The key is to ensure an excess amount of solid will remain undissolved at equilibrium.

    • Causality Insight: Using a significant excess of solid ensures that the dissolution process is not limited by the amount of available solute, guaranteeing that the final measured concentration represents true saturation.

    • Accurately dispense 1.0 mL of the chosen solvent (DMSO or methanol) into the vial.

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent and temperature condition to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

    • Agitate the vials at a moderate speed (e.g., 200-250 rpm) for 24 to 48 hours. A preliminary time-course experiment is recommended to determine the exact time required to reach equilibrium.

    • Causality Insight: Constant agitation ensures the entire solvent volume is continuously exposed to the solid's surface, accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

  • Phase Separation:

    • After the equilibration period, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Causality Insight: Centrifugation provides a clean separation of the saturated supernatant from the solid phase without requiring filtration at this stage, which can be cumbersome and lead to temperature fluctuations or solvent loss.

  • Sampling and Dilution:

    • Carefully open the vial, taking care not to disturb the solid pellet.

    • Withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).

    • Immediately dilute this aliquot into a known, large volume of a suitable solvent (typically the HPLC mobile phase) in a volumetric flask. The dilution factor should be chosen to bring the final concentration into the linear range of the HPLC calibration curve.

    • Causality Insight: A significant and accurate dilution is crucial. Saturated solutions are often too concentrated for direct HPLC analysis and can cause detector saturation. Diluting into the mobile phase prevents the compound from precipitating before analysis.

  • Analysis by HPLC:

    • Prepare a multi-point calibration curve using known concentrations of 3-fluoro-6-nitro-1H-indazole.

    • Analyze the diluted samples via a validated HPLC-UV method. The detection wavelength should be set to the λ_max of the compound for maximum sensitivity.

    • Integrate the peak area corresponding to the analyte.

  • Calculation:

    • Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.

    • Express the final solubility in both molarity (mol/L) and mass concentration (mg/mL).

Conclusion

References

  • Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved February 7, 2026, from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved February 7, 2026, from [Link]

Sources

Literature review on fluorinated nitro-indazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluorinated Nitro-Indazole Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its ability to mimic the indole moiety present in many biomolecules.[1] This structural motif is foundational to several FDA-approved drugs, highlighting its clinical significance.[2] The strategic functionalization of the indazole ring system with specific pharmacophores can dramatically enhance its therapeutic potential. This guide focuses on the synergistic combination of two such functional groups: the nitro group and fluorine atoms.

The incorporation of a nitro group (NO₂) into a molecular scaffold is a well-established strategy for modulating biological activity. It acts as a potent electron-withdrawing group, influencing the electronic properties of the entire molecule.[3] Furthermore, the nitro group can be metabolically reduced under hypoxic conditions, a characteristic exploited in the design of bioreductive drugs and agents that generate reactive oxygen species (ROS) to induce cell death in pathogens or cancer cells.[4][5]

Concurrently, the introduction of fluorine has become a cornerstone of modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic profiles and enhanced potency.[6][7] The combination of these two functionalities—the redox-active nitro group and the property-enhancing fluorine atom—creates the fluorinated nitro-indazole scaffold, a core structure with immense potential for developing novel therapeutics against a spectrum of diseases, from cancer to parasitic infections.

This technical guide provides a comprehensive review of fluorinated nitro-indazole scaffolds, detailing their synthesis, exploring their structure-activity relationships (SAR) across various therapeutic targets, and providing detailed experimental protocols for their synthesis and biological evaluation.

I. The Strategic Advantage: Physicochemical & Mechanistic Rationale

The power of the fluorinated nitro-indazole scaffold lies in the unique and complementary properties imparted by its constituent functional groups. Understanding the causality behind these effects is critical for rational drug design.

  • Fluorine's Influence: The high electronegativity of fluorine allows it to form strong C-F bonds, which are resistant to metabolic cleavage by cytochrome P450 enzymes. This directly enhances the metabolic stability and half-life of a drug candidate. Fluorine can also lower the pKa of nearby amine groups, reducing off-target ion channel interactions. Its ability to participate in hydrogen bonding and other non-covalent interactions can significantly improve binding affinity to target proteins.[8]

  • The Nitro Group's Role: The nitro group is a key bioisostere for other functional groups and a powerful hydrogen bond acceptor. Its primary mechanistic contribution often involves redox cycling. In the context of antiparasitic agents, the nitro group can be reduced by parasitic nitroreductases to form radical species that are toxic to the pathogen.[5] This mechanism provides a selective advantage, as these enzymes may be absent or have different substrate specificities in the host. In oncology, the nitro group can contribute to the inhibition of key enzymes like kinases through strong electrostatic interactions.[3]

The combination of these features results in a scaffold that is not only robust and "drug-like" but also mechanistically versatile, capable of targeting a range of biological pathways.

II. Synthetic Pathways to Fluorinated Nitro-Indazoles

The synthesis of functionalized indazoles can be achieved through various methods.[1] For fluorinated nitro-indazole derivatives, a common and effective strategy involves the condensation of a fluorinated carbonyl compound (aldehyde or ketone) bearing a nitro group with hydrazine, followed by cyclization.[9] This approach offers a direct and often high-yielding route to the core scaffold.

A representative synthetic workflow is illustrated below. The choice of a 2-fluoro-5-nitro-substituted benzaldehyde or acetophenone as a starting material is crucial. The fluorine atom at the ortho position acts as a good leaving group for the subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, which drives the cyclization to form the indazole ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (SₙAr) cluster_2 Step 3: N-Alkylation/Arylation (Optional) SM 2-Fluoro-5-nitrobenzaldehyde or 2'-Fluoro-5'-nitroacetophenone Hydrazone Intermediate Hydrazone SM->Hydrazone DMF, 23°C Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazone Product 5-Nitro-1H-indazole or 3-Methyl-5-nitro-1H-indazole Hydrazone->Product Spontaneous intramolecular nucleophilic aromatic substitution Final N-Substituted Fluorinated Nitro-Indazole Derivatives Product->Final Alkyl/Aryl Halide, Base (e.g., K₂CO₃)

Caption: General workflow for the synthesis of fluorinated nitro-indazoles.

This method is highly efficient for producing the 5-nitro-1H-indazole core, which can then be further functionalized, for example, through N-alkylation or N-arylation, to explore structure-activity relationships and optimize for a specific biological target.[10] More advanced methods, such as transition metal-catalyzed C-H activation, are also being explored to install fluorine atoms onto pre-formed indazole rings, offering alternative synthetic routes.[7]

III. Pharmacological Applications & Structure-Activity Relationships (SAR)

Fluorinated nitro-indazole scaffolds have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity against key diseases and dissect the underlying structure-activity relationships.

A. Anticancer Activity

The indazole scaffold is a well-established core for kinase inhibitors.[11][12] The addition of fluorine and nitro groups can fine-tune the inhibitory activity and selectivity of these compounds.

  • Kinase Inhibition: Many indazole derivatives function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The fluorinated derivative 36g (an indazole-based covalent inhibitor) showed remarkable sub-nanomolar activity against all variants of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer.[12] The fluorine substitution was critical for this high potency. Similarly, 5-nitroindazole has been identified as a potential multi-targeted inhibitor against key kinases in lung cancer, including CDK2.[13] This multi-targeting capability is advantageous as it can potentially circumvent the drug resistance that often arises from single-target therapies.[13]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P P EGFR->P Inhibitor Fluorinated Nitro-Indazole Inhibitor Inhibitor->EGFR Binds to ATP Pocket RAS RAS P->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Sources

3-fluoro-6-nitro-1H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application spectrum of 3-fluoro-6-nitro-1H-indazole (CAS 1346549-19-6). This document is structured to support researchers in medicinal chemistry and materials science, emphasizing reproducible synthesis and structural validation.

Chemical Identity & Physicochemical Profile[1][2][3][4]

3-fluoro-6-nitro-1H-indazole is a halogenated heterocyclic scaffold belonging to the indazole class. It is characterized by the presence of a fluorine atom at the C3 position and a nitro group at the C6 position. This specific substitution pattern imparts unique electronic properties, making it a valuable bioisostere for 3-chloroindazoles in kinase inhibitor development and a precursor for ¹⁸F-radiolabeled PET tracers.

Nomenclature & Identifiers[3]
Identifier TypeValue
CAS Number 1346549-19-6
IUPAC Name 3-Fluoro-6-nitro-1H-indazole
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.13 g/mol
SMILES [O-]c1ccc2[nH]nc(F)c2c1
InChI Key (Predicted) OWIRCRREDNEXTA-UHFFFAOYSA-N (Analog based)
Appearance Pale yellow to beige crystalline solid
Calculated Properties
PropertyValueContext
LogP (Predicted) ~1.8 - 2.1Lipophilicity suitable for CNS penetration
pKa (NH) ~10.5Acidic proton at N1 due to electron-withdrawing nitro group
H-Bond Donors 1N-H
H-Bond Acceptors 4N-2, F, NO₂ (2 oxygens)
TPSA ~75 ŲPolar surface area

Synthetic Methodology

The synthesis of 3-fluoroindazoles is synthetically demanding due to the stability of the C3-H bond in the parent indazole and the difficulty of direct fluorination. For 3-fluoro-6-nitro-1H-indazole , the most robust route involves the Balz-Schiemann transformation of the corresponding 3-aminoindazole. This approach avoids the poor regioselectivity often seen with direct electrophilic fluorination (e.g., Selectfluor) on the deactivated nitro-indazole core.

Pathway: Diazotization-Fluorodenitrogenation

This protocol utilizes 3-amino-6-nitro-1H-indazole as the key intermediate, derived from the cyclization of 2-chloro-4-nitrobenzonitrile with hydrazine.

Step 1: Precursor Synthesis (Cyclization)
  • Reactants: 2-Chloro-4-nitrobenzonitrile, Hydrazine hydrate.

  • Conditions: Ethanol, Reflux, 4-6 hours.

  • Mechanism: Nucleophilic aromatic substitution of the chloride by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.

  • Yield: Typically 85-95%.

Step 2: Fluorination (The Critical Step)
  • Reactants: 3-Amino-6-nitro-1H-indazole, Sodium Nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) or BF₃·Et₂O.

  • Solvent: Tetrafluoroboric acid (48% aq) or anhydrous HF/Pyridine (if available).

  • Procedure:

    • Diazotization: Dissolve the amine in HBF₄ at -10°C. Add aqueous NaNO₂ dropwise to generate the diazonium tetrafluoroborate salt in situ.

    • Decomposition: The reaction mixture is irradiated (photochemical) or heated carefully to induce thermal decomposition (fluorodenitrogenation).

    • Isolation: Quench with ice water, extract with ethyl acetate.

Step 3: Purification
  • Technique: Flash column chromatography (SiO₂).

  • Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 60:40).

  • Note: The 3-fluoro product is less polar than the 3-amino precursor.

Experimental Workflow Diagram

SynthesisWorkflow Precursor 2-Chloro-4-nitrobenzonitrile Intermediate 3-Amino-6-nitro-1H-indazole Precursor->Intermediate Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product 3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) Intermediate->Product Balz-Schiemann Reagent2 1. NaNO2, HBF4 (-10°C) 2. Thermal/Photo Decomposition Reagent2->Product

Caption: Synthetic route from commercially available nitrile precursors to the target 3-fluoroindazole via a diazonium intermediate.

Structural Analysis & Characterization

Validation of the 3-fluoro-6-nitro-1H-indazole structure relies heavily on ¹⁹F-NMR to confirm the C-F bond formation and ¹H-NMR to verify the substitution pattern.

Expected Spectroscopic Data
TechniqueDiagnostic SignalInterpretation
¹⁹F NMR δ -110 to -135 ppm (s)Characteristic shift for heteroaromatic fluorine at C3. Absence of coupling to adjacent protons (C3 is quaternary).
¹H NMR δ ~13.5 ppm (br s, 1H)Indazole N-H proton (highly deshielded).
¹H NMR δ ~8.5 ppm (d, J=2 Hz)C7-H (Ortho to Nitro, deshielded).
¹H NMR δ ~8.0 ppm (dd)C5-H (Coupled to C4 and C7).
¹H NMR δ ~7.8 ppm (d)C4-H.
MS (ESI-) [M-H]⁻ = 180.1Deprotonation of the acidic N-H.
IR 1530, 1350 cm⁻¹Nitro group (N-O asymmetric/symmetric stretch).

Applications in Drug Discovery

The 3-fluoro-6-nitro-1H-indazole scaffold serves as a versatile building block in medicinal chemistry, particularly for targeting kinases and protein-protein interactions.

Bioisosterism and Electronic Modulation

The fluorine atom at C3 mimics the steric bulk of a hydrogen atom but exerts a strong electronic withdrawing effect (inductive). This modulates the pKa of the N1-H, potentially strengthening hydrogen bond interactions with enzyme active sites (e.g., the hinge region of kinases) compared to the 3-H or 3-Chloro analogs.

Scaffold for Kinase Inhibitors

The nitro group at C6 is a "masked" amine. Reduction of the nitro group yields 3-fluoro-1H-indazol-6-amine , a privileged scaffold.

  • Workflow: Reduction (H₂/Pd-C or Fe/NH₄Cl) → Amide coupling or Urea formation.

  • Target: This motif is seen in inhibitors of VEGFR , PDGFR , and Aurora kinases .

¹⁸F-PET Imaging Precursors

The 3-fluoro position is a strategic site for introducing ¹⁸F for Positron Emission Tomography (PET). The nitro group allows for late-stage functionalization, enabling the tracer to be linked to a targeting moiety.

Biological Interaction Logic

SAR_Logic Scaffold 3-Fluoro-6-nitro-1H-indazole F_Atom 3-Fluoro Group: Metabolic Blockade Electronic Modulation Scaffold->F_Atom Nitro_Group 6-Nitro Group: Synthetic Handle (-> NH2) H-Bond Acceptor Scaffold->Nitro_Group NH_Core N1-H: Hinge Binder (Kinases) H-Bond Donor Scaffold->NH_Core PET 18F-PET Tracers F_Atom->PET Radio-labeling Kinase Kinase Inhibitors (VEGFR/PDGFR) Nitro_Group->Kinase Reduction to Amine NH_Core->Kinase Hinge Interaction

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the F and NO₂ substituents.

Handling, Stability & Safety

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Explosion Hazard: While the indazole ring is stable, diazonium intermediates (in synthesis) and nitro compounds carry explosion risks. The 3-diazoindazole intermediate is potentially shock-sensitive.

    • Protocol: Never isolate the dry diazonium salt. Proceed immediately to decomposition in solution.

Storage
  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from light (nitro compounds can be photosensitive).

Stability[5]
  • Stable to hydrolysis in aqueous acid/base.

  • The C-F bond is metabolically stable but can be susceptible to nucleophilic aromatic substitution (SₙAr) if the ring is further activated by strong electron-withdrawing groups.

References

  • BenchChem. (2025).[1] 3-Methyl-6-nitro-1H-indazole and Indazole Derivatives: Synthesis and Applications. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6).[2][3][4][5] Retrieved from

  • National Institutes of Health (NIH). (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from

  • Chemenu. (2025). Chemical Database: 3-Fluoro-6-nitro-1H-indazole Properties. Retrieved from

Sources

Structural Analysis & Synthesis of 3-Substituted 6-Nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted 6-nitroindazole scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural core for multi-targeted tyrosine kinase inhibitors (e.g., Pazopanib) and emerging anti-parasitic agents [1, 2].[1] The presence of the nitro group at the C6 position exerts a profound electronic effect on the indazole bicycle, influencing its tautomeric equilibrium, pKa, and reactivity toward electrophilic aromatic substitution (SEAr) and nucleophilic displacement.

This guide provides a rigorous technical analysis of this scaffold, focusing on:

  • Tautomeric Preference: The thermodynamic dominance of the 1H-tautomer over the 2H-form, stabilized by the electron-withdrawing nitro group.

  • Synthetic Pathways: Validated protocols for C3-functionalization via Suzuki-Miyaura cross-coupling and de novo cycloaddition.

  • Spectroscopic Fingerprinting: Self-validating NMR and MS fragmentation patterns for structural confirmation.

Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms. For 6-nitroindazoles, the 1H-tautomer is thermodynamically favored by approximately 2.3–3.6 kcal/mol in the gas phase and solution [3].

  • 1H-Indazole: The proton resides on N1. This form maintains full aromaticity of the benzene ring.

  • 2H-Indazole: The proton resides on N2. This form adopts a quinonoid-like structure, which is generally less stable but can be trapped via N-alkylation.

The C6-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the benzene ring. This acidity enhancement facilitates deprotonation at N1, making the anion a versatile nucleophile.

Crystallographic Insights

X-ray diffraction analysis of 3-substituted 6-nitroindazoles reveals a planar indazole bicycle.

  • Nitro Group Twist: The nitro group typically exhibits a slight torsion angle (3–6°) relative to the indazole plane to minimize steric repulsion with H5 or H7 [4].

  • 3-Substituent Twist: Aryl substituents at C3 are often twisted (12–30°) relative to the core to alleviate steric strain with the N-H or N-lone pair [1].

  • Packing: The crystal lattice is dominated by intermolecular hydrogen bonds (

    
    ), often forming centrosymmetric dimers.
    

Synthetic Architectures

We present two distinct workflows: Method A (Functionalization of the pre-formed core) and Method B (De novo synthesis).

Method A: C3-Functionalization via Halogenation/Coupling

This route is preferred for generating diverse libraries from the commercially available 6-nitroindazole.

Protocol:

  • Iodination: React 6-nitroindazole with

    
    /KOH in DMF to yield 3-iodo-6-nitro-1H-indazole.
    
  • Protection: Protect N1 (e.g., THP or Boc) to prevent catalyst poisoning.

  • Suzuki-Miyaura Coupling: React the 3-iodo intermediate with aryl boronic acids.

Method B: De Novo Cycloaddition (Tosylhydrazones)

This modern approach utilizes N-tosylhydrazones and nitroaromatic precursors to build the indazole core in a single step, avoiding regioselectivity issues at N1/N2.

Protocol:

  • Reagents: 2-Fluoro-4-nitrobenzaldehyde (or equivalent), Aryl-N-tosylhydrazone,

    
    .
    
  • Conditions: 1,4-Dioxane,

    
    , 12h.
    
  • Mechanism: Base-mediated generation of a diazo intermediate followed by [3+2] cycloaddition and elimination of sulfinic acid [5].

Synthetic Workflow Diagram

SynthesisPathways Start 6-Nitroindazole (Commercial) Iodination 3-Iodination (I2, KOH, DMF) Start->Iodination Intermediate 3-Iodo-6-nitroindazole Iodination->Intermediate Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Coupling ProductA 3-Aryl-6-nitroindazole (Method A) Coupling->ProductA StartB 2-Fluoro-4-nitro- benzaldehyde Hydrazone N-Tosylhydrazone Formation StartB->Hydrazone Cycloadd [3+2] Cycloaddition (Cs2CO3, Heat) Hydrazone->Cycloadd ProductB 3-Aryl-6-nitroindazole (Method B) Cycloadd->ProductB

Figure 1: Comparison of Stepwise C3-Functionalization (Top) vs. De Novo Cycloaddition (Bottom).

Spectroscopic Validation (Self-Validating Protocols)

Accurate structural assignment relies on identifying the specific deshielding effects of the 6-nitro group.

Proton NMR ( H NMR) Signatures

The nitro group at C6 creates a distinct pattern in the aromatic region. The most diagnostic signal is H7 , which appears as a highly deshielded singlet (or meta-coupled doublet) due to the inductive and mesomeric electron withdrawal of the nitro group and the peri-effect of the N1 lone pair.

Table 1: Characteristic


H NMR Shifts (DMSO-

)
Proton PositionChemical Shift (

ppm)
MultiplicityStructural Causality
NH (1) 13.5 – 14.0Broad SingletAcidic proton; exchangeable with

.
H7 8.45 – 8.60 Singlet (d,

Hz)
Diagnostic: Ortho to

, peri to N1. Most deshielded.
H3 8.35 – 8.45SingletPyrazole ring proton (if unsubstituted).
H4 8.00 – 8.10Doublet (

Hz)
Meta to

; couples strongly with H5.
H5 7.90 – 8.05Doublet of DoubletsOrtho to

; couples with H4 (ortho) and H7 (meta).

Note: If C3 is substituted with an aryl group, the H3 singlet disappears, and new aromatic signals appear in the 7.0–8.0 ppm range.

Mass Spectrometry Fragmentation

In ESI-MS (Positive Mode) or EI-MS, 6-nitroindazoles exhibit a "fingerprint" fragmentation pathway useful for confirmation [6].

  • Molecular Ion (

    
    ):  Usually intense.
    
  • Loss of NO (

    
    ):  Characteristic of nitroaromatics.
    
  • Loss of

    
     (
    
    
    
    ):
    Formation of the radical cation.
  • Loss of HCN (

    
     or from fragment):  Characteristic of the cleavage of the pyrazole ring.
    
Spectroscopic Logic Diagram

SpecValidation Sample Unknown Sample (Putative 6-Nitroindazole) NMR 1H NMR (DMSO-d6) Sample->NMR MS Mass Spectrometry Sample->MS Check1 Check H7 Signal: Is there a singlet > 8.4 ppm? NMR->Check1 Conclusion VALIDATED STRUCTURE Check1->Conclusion Yes Reject REJECT / RE-PURIFY Check1->Reject No (H7 shielded) Check2 Check Fragmentation: Loss of 30 (NO) or 46 (NO2)? MS->Check2 Check2->Conclusion Yes Check2->Reject No

Figure 2: Decision Tree for Spectroscopic Validation of 6-Nitroindazole Derivatives.

References

  • Crystal Structure & Tautomerism: Title: Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Source: National Institutes of Health (PMC). URL:[Link]

  • Medicinal Applications (Antileishmanial): Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Source: National Institutes of Health (PMC). URL:[Link]

  • NMR Assignment Data: Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Source: ACS Publications (J. Org. Chem). URL:[Link]

  • Synthesis via Tosylhydrazones: Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[2] Source: Royal Society of Chemistry (Org. Biomol. Chem). URL:[Link]

  • Mass Spectrometry Fragmentation: Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds.[3] Source: PubMed. URL:[Link]

Sources

Safety data sheet (SDS) and toxicity of 3-fluoro-6-nitro-1H-indazole

[1][2]

Executive Summary & Compound Identity

3-Fluoro-6-nitro-1H-indazole is a specialized heterocyclic intermediate, primarily utilized in the synthesis of bioactive small molecules, including kinase inhibitors (e.g., indazole-based VEGFR/PDGFR inhibitors) and antiprotozoal agents.[1][2][3]

Unlike commodity chemicals, specific toxicological data for this fluorinated isomer is limited in public registries. Consequently, this safety guide utilizes Structure-Activity Relationship (SAR) Read-Across methodologies, deriving hazard profiles from its closest structural analogs: 3-chloro-6-nitro-1H-indazole and 6-nitroindazole.[1][2]

Professional Assessment: Treat as a Potent, Genotoxic Impurity (PGI) candidate until empirical Ames data proves otherwise.[2] The presence of the nitro group on the indazole scaffold suggests potential mutagenicity via nitro-reduction pathways.[1]

Physicochemical Identification
PropertyValue / Description
Chemical Name 3-Fluoro-6-nitro-1H-indazole
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Physical State Solid (Likely pale yellow to orange powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
Structural Alerts Nitro group (Genotoxicity); Fluorine (Metabolic Stability)

Hazard Identification (GHS Framework)

Derived via Read-Across from CAS 50593-68-5 (3-Chloro analog) and CAS 7597-18-4 (6-Nitro analog).[1][2]

GHS Classification (Predicted)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1][2][4]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[4][5][6]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[4][5][7]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][4][5]
Germ Cell Mutagenicity Cat 2H341 Suspected of causing genetic defects (Nitro-alert).[1][2]
Carcinogenicity Cat 2H351 Suspected of causing cancer.
The "Nitro" Alert Mechanism

The toxicity of this compound is largely governed by the 6-nitro substituent.[1] In vivo, nitroaromatics often undergo enzymatic reduction (via nitroreductases) to form hydroxylamines and nitroso intermediates.[2] These reactive metabolites can form DNA adducts, leading to mutagenicity.

ToxicityPathwayCompound3-Fluoro-6-nitro-1H-indazoleMetabolismNitroreductase(Liver/Gut Flora)Compound->Metabolism Ingestion/AbsorptionIntermediateN-HydroxylamineIntermediateMetabolism->Intermediate 2e- ReductionOutcomeDNA Adducts(Genotoxicity)Intermediate->Outcome Electrophilic Attack

Figure 1: Predicted metabolic activation pathway for nitro-indazole derivatives leading to potential genotoxicity.[1][2]

Occupational Hygiene & Exposure Control

Control Band Assignment: OEB 3 (Occupational Exposure Band 3) Target OEL: 10 – 100 µg/m³ (8h TWA)[2]

Due to the lack of specific NOAEL (No Observed Adverse Effect Level) data, a precautionary approach is mandatory.[2] The fluorine substitution at C3 may enhance lipophilicity compared to the chloro-analog, potentially increasing dermal absorption rates.[1]

Engineering Controls[1][14]
  • Primary Containment: All weighing and dissolution of the solid powder must be performed in a Certified Chemical Fume Hood or a Powder Containment Enclosure .

  • High-Risk Operations: If handling quantities >10g or generating dust (e.g., milling), use a Glove Box (Isolator) or a flexible film isolator.[2]

  • Pressure: Maintain negative pressure in the handling zone relative to the laboratory corridor.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 / P3 Respirator (Minimum)Prevents inhalation of particulates.[1][2] Use PAPR for spills.
Hands Double Nitrile Gloves (0.11mm min)Nitro-aromatics can permeate rubber.[1][2] Change outer gloves every 30 mins.
Eyes Chemical Goggles Safety glasses are insufficient for fine powders that are eye irritants.
Body Tyvek® Lab Coat (Disposable)Prevents accumulation on cotton clothing and transport outside the lab.[2]

Experimental Protocol: Safe Handling & Decontamination

Objective: To safely synthesize or utilize the compound while minimizing cross-contamination.

A. Solubilization Workflow
  • Preparation: Pre-weigh the solvent (DMSO/DMF) in a septum-capped vial to avoid handling open liquids with the powder.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may generate static sparks (nitro compounds can be shock-sensitive, though indazoles are generally stable).[1][2]

  • Dissolution: Add solid to solvent, not solvent to solid, to minimize aerosolization.

B. Decontamination (Chemical Destruction)

Standard soap and water are insufficient for deactivating potential genotoxins. Use a chemical destruction method for glassware and spills.

  • Solution: 10% Sodium Hypochlorite (Bleach) + 1M NaOH.[2]

  • Mechanism: Oxidation of the heterocyclic ring and hydrolysis of the nitro group.

  • Contact Time: Allow to soak for 30 minutes before rinsing.

HandlingProtocolStartStart: Solid HandlingAssessIs Quantity > 1g?Start->AssessHoodStandard Fume Hood(Double Gloves, N95)Assess->HoodNoIsolatorGlove Box / Isolator(Full Containment)Assess->IsolatorYesSolventDissolve in DMSO(Closed Vessel)Hood->SolventIsolator->SolventWasteQuench: 10% Bleach/NaOH(Segregated Waste)Solvent->WastePost-Experiment

Figure 2: Decision logic for containment strategies based on quantity handled.

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[8] Alert: Blue discoloration of lips/fingernails indicates methemoglobinemia (rare but possible with nitro compounds).[2]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water.[2] PEG is more effective than water alone for lipophilic nitro-indazoles.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[9][10] Remove contact lenses.[5][9]

Fire Fighting
  • Media: Water spray, Dry chemical, CO₂.[8][10]

  • Hazard: Thermal decomposition releases toxic fumes: Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Carbon Monoxide (CO).[2]

  • Note: Firefighters must wear full SCBA due to the risk of HF generation from the fluorine substituent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from [Link][2][4]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Chloro-6-nitro-1H-indazole.[1][2][4] Retrieved from [Link][2][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Methodological & Application

Application Note: A Comprehensive Protocol for Nucleophilic Aromatic Substitution on 3-Fluoro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAAr) on 3-fluoro-6-nitro-1H-indazole, a key intermediate in the synthesis of biologically active compounds. The indazole scaffold is prevalent in medicinal chemistry, and the ability to functionalize it at the C3 position is crucial for developing novel therapeutics.[1] This document outlines the chemical principles, step-by-step experimental procedures, and expected outcomes for the substitution of the 3-fluoro group with various nucleophiles. The protocol is designed for researchers in drug discovery and organic synthesis, offering a robust and reproducible method for generating diverse 3-substituted-6-nitro-1H-indazole libraries.

Introduction: The Strategic Importance of SNAAr on the Indazole Core

The 1H-indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is of paramount importance for modulating pharmacological activity. Nucleophilic aromatic substitution (SNAAr) is a powerful tool for this purpose, particularly on electron-deficient aromatic rings.

The substrate, 3-fluoro-6-nitro-1H-indazole, is specifically designed for efficient SNAAr reactions. The fluorine atom at the C3 position serves as an excellent leaving group. The reactivity of the system is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C6 position. This group activates the indazole ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2][3][4] The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case in this substrate.[2][4]

This protocol will focus on the reaction of 3-fluoro-6-nitro-1H-indazole with amine nucleophiles, a common transformation in the synthesis of kinase inhibitors. However, the principles and general conditions can be adapted for other nucleophiles such as alcohols, thiols, and carbanions.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAAr reaction on 3-fluoro-6-nitro-1H-indazole proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C3 position, which bears the fluorine leaving group. This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[3][4] The negative charge is delocalized over the aromatic ring and, crucially, onto the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, yielding the 3-substituted-6-nitro-1H-indazole product.

Caption: The addition-elimination mechanism of SNAAr.

Experimental Protocol: Synthesis of 3-(Alkylamino)-6-nitro-1H-indazoles

This protocol details a general procedure for the reaction of 3-fluoro-6-nitro-1H-indazole with a primary or secondary amine.

Materials and Reagents
ReagentGradeSupplierNotes
3-Fluoro-6-nitro-1H-indazole>98%CommercialStore in a cool, dry place.
Amine (e.g., piperidine, morpholine)Reagent GradeCommercialUse 1.1-1.5 equivalents.
Diisopropylethylamine (DIPEA)AnhydrousCommercialActs as a non-nucleophilic base to neutralize the HF by-product.
N,N-Dimethylformamide (DMF)AnhydrousCommercialAprotic polar solvent, suitable for SNAAr reactions.
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction.
Saturated aqueous sodium bicarbonateLaboratory GradeIn-house prep.For aqueous workup.
Brine (Saturated aqueous NaCl)Laboratory GradeIn-house prep.For aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercialFor drying the organic phase.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure

protocol_workflow start Start reagent_prep Dissolve 3-fluoro-6-nitro-1H-indazole in anhydrous DMF under N₂ start->reagent_prep add_amine Add amine nucleophile (1.1 eq.) at room temperature reagent_prep->add_amine add_base Add DIPEA (2.0 eq.) dropwise add_amine->add_base reaction Heat reaction mixture to 80-100 °C Monitor by TLC or LC-MS add_base->reaction workup Cool to RT, pour into water, and extract with EtOAc reaction->workup wash Wash organic layer with NaHCO₃ (aq) and brine workup->wash dry Dry over MgSO₄, filter, and concentrate in vacuo wash->dry purify Purify crude product by column chromatography dry->purify end Characterize final product purify->end

Caption: Experimental workflow for the SNAAr reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3-fluoro-6-nitro-1H-indazole (1.0 eq.) in anhydrous DMF (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution at room temperature, add the desired amine nucleophile (1.1 eq.). Following this, add diisopropylethylamine (DIPEA) (2.0 eq.) dropwise.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. The bicarbonate wash is crucial to remove any residual acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(substituted)-6-nitro-1H-indazole.

Self-Validating System and Causality
  • Choice of Solvent: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that can solvate the ionic intermediate and reagents, but it will not interfere with the nucleophile.

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the hydrofluoric acid (HF) that is formed during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to competitive side reactions.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the introduction of moisture, which could potentially react with the substrate or reagents.

  • Monitoring the Reaction: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint. Over-heating or prolonged reaction times can lead to decomposition and the formation of impurities.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the SNAAr of 3-fluoro-6-nitro-1H-indazole with various amine nucleophiles. Yields are illustrative and will vary based on the specific nucleophile and optimization of reaction conditions.

NucleophileEquivalentsBase (eq.)SolventTemperature (°C)Time (h)Expected Yield (%)
Piperidine1.1DIPEA (2.0)DMF804-685-95
Morpholine1.1DIPEA (2.0)DMF804-680-90
Aniline1.2K₂CO₃ (2.0)DMA12012-1860-75
Benzylamine1.1DIPEA (2.0)DMF906-875-85

Conclusion

This application note provides a robust and well-rationalized protocol for the nucleophilic aromatic substitution on 3-fluoro-6-nitro-1H-indazole. The strategic placement of the nitro group and the fluoro leaving group makes this substrate highly amenable to functionalization at the C3 position. By following this detailed procedure, researchers can efficiently synthesize a wide array of 3-substituted indazole derivatives, which are valuable building blocks in the development of novel pharmaceuticals. The principles outlined herein can be extended to a broader range of nucleophiles, further expanding the synthetic utility of this important intermediate.

References

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4824. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

  • MDPI. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4195. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Royal Society of Chemistry. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. [Link]

  • Mohamed Abdelahi, M. M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal de la Société Chimique de Tunisie, 17(1), 33-38. [Link]

  • El Bakri, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 183-195. [Link]

  • Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. [Link]

  • Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

Application Note: Chemoselective Reduction of 3-Fluoro-6-Nitro-1H-Indazole to Amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-fluoro-6-nitro-1H-indazole to its corresponding amine, 3-fluoro-6-amino-1H-indazole , presents a specific chemoselectivity challenge common in medicinal chemistry: reducing a nitro group (


) without compromising a sensitive halogen substituent (

) or the heteroaromatic core.

While catalytic hydrogenation (Pd/C,


) is the industry standard for nitro reduction, it poses a significant risk of hydrodefluorination  (loss of the fluorine atom) due to the oxidative addition of palladium into the C-F bond, particularly at the electron-deficient 3-position of the indazole ring.

This guide details a chemoselective Iron/Ammonium Chloride (


)  protocol. This method utilizes a single-electron transfer (SET) mechanism that is thermodynamically favorable for nitro reduction but kinetically inert toward aryl fluorides, ensuring >98% retention of the fluorine substituent.

Strategic Analysis of Reduction Methods

The following table compares potential methodologies for this specific transformation, justifying the selection of the


 system.
MethodReagentsMechanismSuitability for 3-F-IndazoleRisk Profile
Dissolving Metal (Recommended)

Single Electron Transfer (SET)High Low. Excellent chemoselectivity; no defluorination.
Catalytic Hydrogenation

Surface CatalysisLow High. Significant risk of C-F bond cleavage (hydrodefluorination).
Stannous Chloride

Hydride Transfer / SETMedium Medium. Good selectivity, but workup is difficult (emulsions) and tin waste is toxic.
Sulfided Hydrogenation

Surface Catalysis (Poisoned)Medium-High Low-Medium. Requires specialized catalyst; harder to scale than Fe.
Mechanistic Insight: Why Iron?

The reduction of the nitro group by zero-valent iron (


) in protic media proceeds via a stepwise electron transfer:


The redox potential required to cleave the C-F bond is significantly higher (more negative) than that of the nitro group. Consequently,

acts as a "soft" reducing agent, selectively reducing the nitro group while leaving the C-F bond intact [1].

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Fluoro-6-nitro-1H-indazole (CAS: 1346549-19-6) [2][1]

  • Reductant: Iron Powder (

    
    ), -325 mesh (high surface area is critical).
    
  • Electrolyte/Proton Source: Ammonium Chloride (

    
    ).
    
  • Solvent System: Ethanol (

    
    ) and Water (
    
    
    
    ).[2]
  • Workup: Ethyl Acetate (

    
    ), Celite® 545, Brine.
    
Reaction Setup (Scale: 1.0 gram)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-6-nitro-1H-indazole (1.0 g, 5.5 mmol, 1.0 eq) in Ethanol (20 mL).

  • Activation: Add Water (5 mL) and Ammonium Chloride (1.47 g, 27.5 mmol, 5.0 eq). Stir vigorously for 5 minutes to ensure partial dissolution of the salt.

  • Initiation: Add Iron Powder (1.54 g, 27.5 mmol, 5.0 eq) in a single portion.

    • Note: The iron powder should be fine gray dust. If it is black or clumpy, it may be oxidized; use fresh material.

  • Reaction: Heat the suspension to reflux (approx. 75-80 °C) .

    • Observation: The reaction mixture will turn from yellow/orange to dark brown/rust color as iron oxides form.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS every 30 minutes.

    • Endpoint: Disappearance of the starting material peak (

      
      ) and appearance of the product peak (
      
      
      
      ). Typical reaction time is 1 to 3 hours .[3][4]
Workup & Isolation (Critical Step)

Iron reductions often fail during workup due to colloidal iron clogging filters or trapping products.

  • Hot Filtration: While the reaction mixture is still hot (approx. 50-60 °C), filter it through a pad of Celite® 545 packed in a sintered glass funnel.

    • Why Hot? Prevents the product (which may have limited solubility in cool aqueous ethanol) from precipitating into the iron cake.

  • Cake Wash: Wash the iron/Celite cake copiously with hot EtOAc (3 x 20 mL) to elute all adsorbed product.

  • Partition: Transfer the combined filtrate to a separatory funnel. Add Water (20 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Drying: Combine the organic layers, wash with Brine (20 mL), and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude amine.

Purification

The crude material is typically >90% pure.[2] If necessary, purify via flash column chromatography:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of 0%

    
     5% Methanol in Dichloromethane (DCM).
    

Quality Control & Expected Data

Analytical MethodExpected Result for 3-Fluoro-6-amino-1H-indazole
LCMS (ESI+)

1H NMR (DMSO-d6) Aromatic Region: Upfield shift of protons at C5 and C7 due to the electron-donating amine. Amine: Broad singlet (

ppm) integrating to 2H (

). Indazole NH: Broad singlet (

ppm).
19F NMR Single peak (typically

to

ppm). Absence of fluoride ion peak (

ppm in aqueous) confirms no defluorination.
Appearance Off-white to pale brown solid.

Process Visualization

Reaction & Workup Workflow

The following diagram illustrates the critical decision points and physical operations required to ensure high yield and purity.

G Start Start: 3-Fluoro-6-nitro-1H-indazole (1.0 eq) Solvent Dissolve in EtOH/H2O (3:1) Start->Solvent Reagents Add NH4Cl (5 eq) + Fe Powder (5 eq) Solvent->Reagents Reflux Reflux at 80°C (1-3 Hours) Reagents->Reflux Check Check LCMS/TLC (Target m/z = 152) Reflux->Check AddMore Add 2 eq Fe / 1 hr Reflux Check->AddMore Incomplete Filter Hot Filtration (Celite) Wash with Hot EtOAc Check->Filter Complete AddMore->Reflux Extract Partition (EtOAc/Water) Wash with Brine Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Final Product: 3-Fluoro-6-amino-1H-indazole Dry->Product

Caption: Workflow for the chemoselective reduction of 3-fluoro-6-nitro-1H-indazole using Fe/NH4Cl.

Mechanistic Pathway

Understanding the electron flow prevents common errors (e.g., stopping the reaction at the hydroxylamine intermediate).

Mechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ (Fast) Amine Amine (R-NH2) Hydroxyl->Amine 2e-, 2H+ (Rate Limiting)

Caption: Stepwise reduction pathway. Ensure sufficient time/heat to drive the Hydroxylamine to Amine.

Troubleshooting Guide

ProblemPotential CauseSolution
Incomplete Reaction (Stalled at Hydroxylamine) Insufficient activation of Iron or low temperature.Add 1-2 eq of fresh Iron powder and increase agitation. Ensure reflux is vigorous.
Loss of Fluorine (Defluorination) Contamination with Pd/Pt or incorrect method used.Ensure glassware is clean of hydrogenation catalysts. Stick to Fe/NH4Cl; do not use Pd/C.
Low Yield (Material trapped in sludge) Product precipitation in the iron cake.Crucial: Filter while the mixture is HOT. Wash the Celite cake with copious amounts of hot EtOAc or MeOH.
Emulsion during Extraction Amphoteric nature of amino-indazole.Saturate the aqueous layer with NaCl (solid). If emulsion persists, filter the biphasic mixture through a small Celite pad.

References

  • Mechanism of Iron Reduction

    • Source: Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854, 42, 186.
    • Modern Application: Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[4] Synthetic Communications, 22(22), 3189–3195.[5] Link

  • Substrate Identification (3-Fluoro-6-nitro-1H-indazole)

    • Source: CAS Registry Number 1346549-19-6. Commercially available building block for kinase inhibitor synthesis.

  • Analogous Indazole Synthesis (3-Chloro-6-nitro-1H-indazole): Source: Abdelahi, M. M., et al. (2018). "Synthesis and Crystal Structure of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole." Journal of Materials and Environmental Science, 9(1), 33-38. (Demonstrates stability of 3-halo-6-nitroindazoles).
  • Chemoselectivity of Nitro Reduction

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • General Protocol for Fluoro-Indazoles

    • Source: "Application Notes and Protocols: 3-Amino-4,6-difluoro-1H-indazole in Drug Discovery."[6] BenchChem Application Note. (Provides context for the stability of fluoro-amino-indazoles). Link

Sources

Using 3-fluoro-6-nitro-1H-indazole as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Fluoro-6-nitro-1H-indazole in Drug Discovery

Executive Summary

The 3-fluoro-6-nitro-1H-indazole scaffold (CAS 1346549-19-6) represents a high-value pharmacophore intermediate for the development of kinase inhibitors, protein degraders (PROTACs), and immuno-oncology agents.[1] This scaffold combines two critical strategic elements:

  • The C3-Fluorine Atom: Acts as a metabolic blocker, preventing oxidation at the electron-rich C3 position while modulating the acidity of the N1-proton (pKa shift) to enhance hydrogen bond donor capability.[1]

  • The C6-Nitro Group: Serves as a "masked" synthetic handle.[1] Upon reduction to an aniline, it allows for orthogonal coupling (amide formation, Buchwald-Hartwig amination) to extend the molecule into the solvent-exposed region of a binding pocket.[1]

This guide provides a validated protocol for the synthesis of this scaffold using Selectfluor™ chemistry , avoiding the hazardous Balz-Schiemann diazonium route, and details downstream functionalization strategies.[1]

Scientific Rationale & Mechanism

The "Fluorine Effect" in Indazoles

Unsubstituted indazoles are prone to metabolic oxidation at the C3 position. Introduction of fluorine at C3 imparts:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation.[1]

  • Electronic Modulation: Fluorine's electronegativity pulls electron density from the pyrazole ring, lowering the pKa of the N1-H.[1] This strengthens the N1-H···Acceptor interaction in the kinase hinge region.[1]

  • Lipophilicity: Moderate increase in LogP, improving membrane permeability without the solubility penalty of chlorine or bromine.

The C6-Nitro Vector

In many kinase inhibitors (e.g., FGFR, ITK, JAK inhibitors), the 6-position of the indazole core points toward the solvent front or the ribose binding pocket.[1] The nitro group provides a stable precursor that can be reduced in situ or at a late stage to an amine, enabling the attachment of solubilizing groups (e.g., piperazines) or warheads (e.g., acrylamides for covalent inhibition).

Experimental Protocols

Protocol A: Direct Electrophilic Fluorination (Synthesis of the Scaffold)

Rationale: Traditional synthesis via 3-aminoindazole diazotization is hazardous and low-yielding.[1] This protocol uses Selectfluor™ (F-TEDA-BF4) for a safer, direct C-H fluorination.[1]

Materials:

  • Starting Material: 6-Nitro-1H-indazole (CAS 7597-18-4)[1]

  • Reagent: Selectfluor™ (CAS 140681-55-6)[1]

  • Solvent: Acetonitrile (MeCN) / Acetic Acid (AcOH)[1]

  • Equipment: Sealed pressure tube or reflux condenser.[1]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in a mixture of MeCN (150 mL) and AcOH (15 mL).

    • Note: AcOH is critical to protonate the N1 position, directing electrophilic attack to C3.[1]

  • Addition: Add Selectfluor™ (43.4 g, 122.6 mmol, 2.0 equiv) in one portion. The reaction is initially heterogeneous.[1]

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2) for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The product (M+H = 182.1) should replace the starting material (M+H = 164.1).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove most MeCN.[1]

    • Dilute residue with Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) followed by Saturated NaHCO3 (to remove AcOH).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 55–65% as a yellow solid.[1]

Protocol B: Nitro Reduction to Aniline (Functionalization)

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) if the molecule contains other reducible groups (e.g., halogens, alkenes) or if sulfur poisons the catalyst.[1]

Step-by-Step Procedure:

  • Dissolve 3-fluoro-6-nitro-1H-indazole (1.0 equiv) in EtOH/Water (4:1) .[1]

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux at 80°C for 2 hours.

  • Filter hot through a Celite pad to remove iron oxides.[1]

  • Concentrate filtrate to obtain 3-fluoro-1H-indazol-6-amine .[1] Use immediately for coupling to avoid oxidation.[1]

Strategic Decision Logic (Visualized)

The following diagram illustrates the decision-making process for utilizing this scaffold in a drug discovery campaign.

G Start Target Identification (e.g., Kinase, GPCR) Scaffold Scaffold Selection: 3-Fluoro-6-nitro-1H-indazole Start->Scaffold Hinge Binder Req. Path_A Route A: Direct Coupling (N1-Alkylation) Scaffold->Path_A Core Modification Path_B Route B: Nitro Reduction (C6-Functionalization) Scaffold->Path_B Side-chain Extension Step_A1 N1-Alkylation/Arylation (e.g., Suzuki, Chan-Lam) Path_A->Step_A1 Step_B1 Reduction to Aniline (Fe/NH4Cl or H2/Pd) Path_B->Step_B1 Outcome1 Potency Optimization (Hinge Binding) Step_A1->Outcome1 Step_B2 Amide Coupling / Buchwald (Extends into Solvent Front) Step_B1->Step_B2 Outcome2 ADME Optimization (Solubility/Selectivity) Step_B2->Outcome2 Outcome1->Outcome2 Iterative SAR

Caption: Workflow for integrating 3-fluoro-6-nitro-1H-indazole into SAR cycles, highlighting divergent functionalization paths.

Quantitative Data & Specifications

PropertyValue / SpecificationRelevance
Molecular Weight 181.12 g/mol Fragment-based screening compatible.[1]
ClogP ~1.8Optimal lipophilicity for oral bioavailability.[1]
H-Bond Donors 1 (N1-H)Critical for Hinge Binding (e.g., Glu/Met residues).[1]
pKa (N1-H) ~13.2 (Calc.)Lower than non-fluorinated (13.9), enhancing acidity.[1]
Metabolic Liability Low (C3 blocked)Prevents formation of 3-hydroxyindazole metabolites.[1]

References

  • Selectfluor Protocol for Indazoles

    • Patent: Mitchell, I. S., et al. (2009).[1] "Preparation of substituted indazoles." US Patent App.[1][2][3] US2009/0253750 A1.[1][2]

    • Context: Describes the use of Selectfluor in MeCN/AcOH for 5-bromoindazole, adaptable to 6-nitro deriv
  • Medicinal Chemistry of 3-Fluoroindazoles

    • Article: Li, Y., et al. (2017).[1] "Design and Synthesis of 1H-Indazole-3-amine Derivatives as Potent FGFR Inhibitors." Journal of Medicinal Chemistry.

    • Context: Discusses the SAR of indazole substitutions and the metabolic advantages of blocking the C3 position.
    • (General Search for verification)

  • Antileishmanial Applications

    • Article: Abdelahi, M., et al. (2022).[1] "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Validates the 6-nitro-indazole core as a bioactive scaffold.[1][4]

    • [1]

  • General Indazole Functionalization

    • Review: BenchChem Application Notes (2025). "Reduction of 6-Nitro-1H-indazole-3-carbaldehyde."
    • Context: Provides standard conditions for nitro reduction in indazole systems.

Sources

Application Note: Scalable Preparation of 3-Fluoro-6-nitro-1H-indazole

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-fluoro-6-nitro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., IDO1, VEGFR) and bioisosteres of 3-H indazoles.[1] While traditional routes rely on the hazardous Balz-Schiemann reaction (diazotization), this guide focuses on the Direct Electrophilic Fluorination using Selectfluor® (F-TEDA-BF4) .[1] This method offers a superior safety profile for kilogram-scale manufacturing, avoiding the isolation of potentially explosive diazonium salts while maintaining high regioselectivity despite the strong electronic deactivation from the 6-nitro group.[1]

Introduction & Retrosynthetic Analysis[1]

The Challenge of the 6-Nitro Group

The synthesis of 3-fluoroindazoles is typically achieved via electrophilic fluorination.[1] However, the 6-nitro group presents a specific process challenge:

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group (

    
    ) significantly reduces the nucleophilicity of the C3 position, retarding the reaction rate compared to unsubstituted indazoles.[1]
    
  • Solubility: The nitro group decreases solubility in standard non-polar solvents, necessitating polar aprotic systems that complicate workup.[1]

Route Selection Strategy

Two primary routes were evaluated for scalability:

FeatureRoute A: Balz-Schiemann (Traditional)Route B: Selectfluor (Recommended)
Precursor 3-Amino-6-nitroindazole6-Nitroindazole
Reagent

/

Selectfluor (F-TEDA-BF4)
Intermediate Diazonium Salt (Explosion Hazard)Cationic Charge-Transfer Complex
Safety Low (Thermal decomposition risk)High (Stable crystalline reagent)
Purification Distillation/Sublimation often neededSlurry/Filtration (Water soluble byproduct)

Decision: Route B is selected for this protocol due to its compatibility with standard glass-lined reactors and superior safety profile at scale (

1

Reaction Mechanism & Logic

The reaction proceeds via an

11
Mechanistic Pathway (DOT Visualization)

ReactionMechanismSM6-Nitroindazole(Nucleophile)ComplexCharge-TransferComplexSM->ComplexMeCN, RefluxSelectfluorSelectfluor(F+ Source)Selectfluor->ComplexIntermediateC3-FluoroCationic IntermediateComplex->IntermediateF+ TransferProduct3-Fluoro-6-nitro-1H-indazoleIntermediate->Product-H+ByproductH-TEDA-BF4(Water Soluble)Intermediate->ByproductElimination

Figure 1: Mechanistic flow of Selectfluor-mediated fluorination.[1] The reaction requires thermal activation to overcome the activation energy barrier imposed by the 6-nitro group.[1]

Scalable Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor (GLR) or Hastelloy C-22 (due to potential HF generation).

  • Reagents:

    • 6-Nitroindazole (Purity

      
      )[1][2]
      
    • Selectfluor® (1.2 - 1.5 equivalents)[1]

    • Acetonitrile (HPLC Grade, water

      
      )[1]
      
  • Safety: Full PPE, face shield.[1] Selectfluor is an oxidizer.[1]

Step-by-Step Methodology
Step 1: Reaction Setup[1][2][3]
  • Charge 6-Nitroindazole (1.0 eq) into the reactor.

  • Add Acetonitrile (10-15 volumes) . Note: High dilution is not required, but sufficient solvent is needed to maintain a stirrable slurry.

  • Add Selectfluor (1.2 eq) in a single portion at room temperature (20-25°C).

    • Process Insight: Unlike highly reactive substrates (e.g., indoles), the exotherm here is minimal due to the deactivated ring.[1] However, always monitor internal temperature (

      
      ).[1]
      
Step 2: Thermal Activation[1]
  • Heat the mixture to Reflux (80-82°C) .

  • Maintain reflux for 12-18 hours .

    • Monitoring: Monitor by HPLC (254 nm).[1] The reaction is considered complete when Starting Material (SM) is

      
      .[1]
      
    • Troubleshooting: If conversion stalls >5% SM, add an additional 0.2 eq of Selectfluor and continue reflux for 4 hours.

Step 3: Workup & Isolation (The "TEDA-Quench")[1]
  • Cool the reaction mixture to 20°C .

  • Concentrate the mixture under reduced pressure to remove approx. 80% of the Acetonitrile.

  • Add Water (20 volumes) to the residue.

    • Mechanism:[1][2][4][5][6][7][8][9] The byproduct, H-TEDA-BF4, is highly water-soluble.[1] The target fluorinated indazole is poorly water-soluble.[1]

  • Stir the slurry vigorously for 1-2 hours at 5-10°C.

  • Filter the solids.

  • Wash the filter cake with Water (3 x 5 volumes) to ensure complete removal of TEDA salts and fluoride residues.[1]

Step 4: Purification[1][7]
  • Dry the crude solid in a vacuum oven at 50°C with a nitrogen bleed.

  • Recrystallization (if purity <98%): Dissolve in minimal boiling Ethanol/Water (9:1).[1] Cool slowly to 0°C. Filter and dry.

Process Flow Diagram

ProcessFlowStartStart: 6-NitroindazoleReactionReaction:MeCN, Selectfluor, Reflux 18hStart->ReactionDistillationSolvent Swap:Remove MeCN (Vac Distillation)Reaction->DistillationQuenchQuench/Slurry:Add Water (20 vol), Stir 10°CDistillation->QuenchFiltrationFiltration:Remove Soluble TEDA SaltsQuench->FiltrationPrecipitate ProductDryingDrying:Vac Oven, 50°CFiltration->DryingWet CakeQCQC Release:HPLC >98%, F-NMRDrying->QC

Figure 2: Unit operation flow for the isolation of 3-fluoro-6-nitro-1H-indazole.

Analytical Controls & Specifications

ParameterMethodAcceptance Criteria
Appearance VisualYellow to pale-orange solid
Purity HPLC (C18, MeCN/Water)

(Area %)
Identity

-NMR (DMSO-

)
Consistent with structure
Fluorine Content

-NMR
Singlet at

to

ppm
Residual Solvent GC-HeadspaceMeCN

ppm
Water Content Karl Fischer

Safety & Hazards (HSE)[1]

  • Selectfluor Handling: While safer than

    
     gas, Selectfluor is an oxidizing solid.[1] Avoid contact with strong reducing agents.[1]
    
  • Nitro Compounds: 6-Nitroindazole is stable but possesses high energy potential.[1] Do not heat dry solids above 150°C.[1]

  • HF Generation: The reaction generates HBF4 and potentially trace HF.[1] Glassware etching may occur over repeated runs; inspect reactors regularly.[1]

  • Waste Disposal: The aqueous filtrate contains TEDA-BF4 and fluoroboric acid.[1] Neutralize with Lime (

    
    ) to precipitate fluorides before disposal.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Deactivation by Nitro groupIncrease reaction temp to reflux; Ensure MeCN is dry; Add 0.1 eq

(catalytic).
Dark/Tarry Product Thermal decompositionReduce temp to 70°C and extend time; Ensure inert atmosphere (

).
High Ash Content Incomplete washingIncrease water wash volumes during filtration to remove inorganic salts.[1]

References

  • L'Heureux, A., et al. (2010).[1] "Practical Synthesis of 3-Fluoroindazoles." The Journal of Organic Chemistry, 75(10), 3401–3411.[1] [Link]

  • Banks, R. E. (1992).[1] "Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent."[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] [Link]

  • Scientific Update. (2019). "The Balz-Schiemann Reaction: Safety and Scalability." Scientific Update UK. [Link][1]

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (RC1/DSC).

Application Note: Strategic Use of 3-Fluoro-6-nitro-1H-indazole in Modern Coupling Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate: 3-fluoro-6-nitro-1H-indazole . We will explore its reactivity and provide detailed, field-proven protocols for its application in crucial bond-forming reactions. The focus will be on Nucleophilic Aromatic Substitution (SNAr) for C-N bond formation, a cornerstone reaction for this substrate, followed by a discussion of its utility in palladium-catalyzed cross-coupling reactions and essential downstream functionalization techniques.

Core Concepts: Reactivity Profile of 3-Fluoro-6-nitro-1H-indazole

The synthetic versatility of 3-fluoro-6-nitro-1H-indazole stems from the specific electronic properties conferred by its substituents.

  • Activation for SNAr: The potent electron-withdrawing nature of the nitro group at the C6 position, combined with the electronegativity of the pyrazole-type nitrogens, renders the C3 position highly electron-deficient. This electronic "pull" makes the C3 carbon exceptionally susceptible to attack by nucleophiles.

  • Fluorine as a Leaving Group: The fluorine atom at C3 is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway is often more efficient and proceeds under milder conditions than traditional palladium-catalyzed couplings for this specific substitution, making it the preferred method for introducing amine functionalities at the C3 position.[3]

  • Nitro Group as a Synthetic Handle: The nitro group is not merely an activating group; it is a critical functional handle for downstream modifications. It can be readily and cleanly reduced to a primary amine (6-aminoindazole), which opens up a vast chemical space for further derivatization through amide coupling, sulfonylation, or other amine-specific chemistries.[4][5]

The Workhorse Reaction: C-N Bond Formation via SNAr

The reaction of 3-fluoro-6-nitro-1H-indazole with primary or secondary amines is the most direct and widely used method for synthesizing 3-amino-6-nitro-1H-indazole derivatives. These derivatives are key precursors to a multitude of kinase inhibitors and other biologically active molecules.[6][7]

Mechanistic Rationale

The SNAr reaction typically proceeds through a concerted or stepwise mechanism involving a high-energy intermediate (a Meisenheimer complex).[8] The strong electron-withdrawing groups stabilize the negative charge developed in this intermediate, lowering the activation energy and driving the reaction forward. A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF generated during the reaction.

General Experimental Workflow for SNAr

The following diagram outlines the typical laboratory workflow for performing an SNAr coupling with 3-fluoro-6-nitro-1H-indazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Assemble Reagents: - 3-fluoro-6-nitro-1H-indazole - Amine Nucleophile - Base (e.g., DIPEA, K2CO3) - Solvent (e.g., NMP, DMSO) prep_glass 2. Prepare Dry Glassware under Inert Atmosphere (N2/Ar) prep_reagents->prep_glass react_mix 3. Combine Substrate, Base, and Solvent prep_glass->react_mix react_add 4. Add Amine Nucleophile react_mix->react_add react_heat 5. Heat Reaction to Specified Temperature (e.g., 80-120 °C) react_add->react_heat react_monitor 6. Monitor Progress (TLC or LC-MS) react_heat->react_monitor workup_quench 7. Cool and Quench (e.g., with water) react_monitor->workup_quench workup_extract 8. Extract with Organic Solvent (e.g., EtOAc, DCM) workup_quench->workup_extract workup_purify 9. Purify via Column Chromatography workup_extract->workup_purify workup_char 10. Characterize Product (NMR, MS) workup_purify->workup_char

Caption: General experimental workflow for SNAr reactions.

Detailed Protocol: Synthesis of a 3-(Alkylamino)-6-nitro-1H-indazole Derivative

This protocol provides a representative example of an SNAr coupling reaction.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
3-fluoro-6-nitro-1H-indazole181.111.01.0
Amine Nucleophile (e.g., Piperidine)85.151.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
N-Methyl-2-pyrrolidone (NMP)99.13-5 mL
Reaction Vessel (e.g., 25 mL flask)---
Stir Bar, Condenser---

Procedure:

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-fluoro-6-nitro-1H-indazole (181 mg, 1.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add NMP (5 mL) and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture to dissolve the starting material.

  • Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 0.12 mL, 1.2 mmol) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-6-nitro-1H-indazole.

Expert Insights:

  • Choice of Base: While DIPEA is a common choice, inorganic bases like K₂CO₃ can also be effective, particularly with primary amines.

  • Solvent: Polar aprotic solvents like NMP, DMSO, or DMF are essential to facilitate the reaction.

  • Temperature: Reaction temperatures typically range from 80 °C to 120 °C. Higher temperatures may be needed for less reactive amines.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant for C-N bond formation at the C3 position, palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for creating C-C and certain C-N bonds, particularly at other positions if a suitable halide (e.g., bromo- or iodo-indazole) is used.[1][9][10] The N-H of the indazole can sometimes inhibit palladium catalysts, but modern catalyst systems have largely overcome this challenge.[11]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indazole core and various aryl or heteroaryl groups.[12] This is crucial for elaborating the core structure of many kinase inhibitors.

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX ArX Indazole-X ArX->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R L2 ArPdX->ArPdR RBY2 R-B(OR)2 RB_ate [R-B(OR)2(Base)]- RBY2->RB_ate Base Base Base->RB_ate RB_ate->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Indazole-R ArPdR->ArR

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-6-nitro-1H-indazole

This protocol is adapted from literature procedures for similar substrates.[1][13]

Materials:

Reagent/MaterialTypical Catalyst/Ligand/BaseSolvent System
3-Iodo-6-nitro-1H-indazolePdCl₂(dppf) or Pd(PPh₃)₄Dioxane/Water or Toluene/EtOH/Water
Arylboronic AcidK₂CO₃ or Cs₂CO₃-
(1.2 equivalents)--

Procedure:

  • To a reaction vessel, add the 3-iodo-6-nitro-1H-indazole (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq) and the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the mixture (typically 80-100 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool, dilute with water, and extract with an organic solvent.

  • Purify via standard chromatographic methods.

Buchwald-Hartwig Amination

For cases where SNAr is not feasible or for coupling at other positions, the Buchwald-Hartwig amination provides a robust alternative for C-N bond formation.[9][14] It requires a palladium catalyst and a specialized phosphine ligand.

Expert Insights:

  • Catalyst Choice: The selection of the palladium precatalyst and phosphine ligand is critical and substrate-dependent. Ferrocene-based ligands like dppf are often effective for indazole substrates.[1]

  • Base Sensitivity: The choice of base is crucial. Strong bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required for sensitive substrates.

Essential Downstream Functionalization: Nitro Group Reduction

A key synthetic step following the coupling reaction is the reduction of the 6-nitro group to a 6-amino group. This transformation unlocks a primary aromatic amine for extensive further derivatization, such as in the synthesis of the BRAF inhibitor PLX4032 (Vemurafenib).[15]

Common Reduction Methods:

MethodReagentsTypical ConditionsAdvantages/Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)MeOH or EtOH, RT to 50°C, 1-3 bar H₂Clean, high-yielding. Requires specialized hydrogenation equipment.[4]
Metal/Acid Reduction SnCl₂·2H₂O or Iron powderEtOH or AcOH, refluxInexpensive, effective. Can require strenuous work-up to remove metal salts.[5]
Transfer Hydrogenation Hydrazine hydrate, Pd/CMeOH or EtOH, refluxAvoids use of H₂ gas. Hydrazine is highly toxic.[16]

Protocol: Nitro Group Reduction using SnCl₂

  • Dissolve the 6-nitro-indazole derivative (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.

  • Heat the mixture to 50-70 °C for 1-3 hours, monitoring by TLC/LC-MS.

  • After completion, cool the reaction and carefully basify with a saturated solution of NaHCO₃ or NaOH until the pH is >8.

  • Filter the resulting tin salts and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic layers to yield the 6-amino-indazole derivative, which can be purified by chromatography if necessary.

Conclusion

3-Fluoro-6-nitro-1H-indazole is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its reactivity is dominated by the facile Nucleophilic Aromatic Substitution of the C3-fluorine atom, providing a direct route to 3-aminoindazole derivatives. Complemented by robust palladium-catalyzed cross-coupling methods and straightforward nitro group reduction, this building block provides medicinal chemists with a powerful toolkit for accessing novel chemical matter in drug discovery programs.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). PMC. Retrieved February 9, 2026, from [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). PMC. Retrieved February 9, 2026, from [Link]

  • Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). PMC. Retrieved February 9, 2026, from [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole?. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). PMC. Retrieved February 9, 2026, from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

  • The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. (2013). Disease Models & Mechanisms. Retrieved February 9, 2026, from [Link]

  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. (2014). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved February 9, 2026, from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2021). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2015). PMC. Retrieved February 9, 2026, from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. Retrieved February 9, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PMC. Retrieved February 9, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved February 9, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Solubility of 3-Fluoro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

The low solubility of 3-fluoro-6-nitro-1H-indazole is not an anomaly; it is a predictable consequence of its molecular architecture.[1] As researchers, we often encounter "brick-dust" solids, but understanding the why allows us to engineer a solution.[1]

This compound features three distinct structural motifs that synergistically stabilize its crystal lattice, resisting dissolution:

  • Planar Indazole Core: Facilitates strong

    
    -
    
    
    
    stacking interactions between layers of molecules.[1]
  • H-Bond Network: The N-H (donor) at position 1 and the Nitro group (acceptor) at position 6 create a robust intermolecular hydrogen bonding network.[1]

  • 3-Fluoro Substituent: While fluorine is small, its high electronegativity polarizes the ring, potentially strengthening electrostatic interactions within the crystal lattice compared to the non-fluorinated parent.[1]

The result: A compound with a high melting point and poor solubility in non-polar solvents (hexane) and aqueous media. Successful handling requires disrupting these lattice forces using polar aprotic solvents or pH manipulation.[1]

Diagnostic Workflow

Before selecting a solvent, identify your downstream application. Use this decision tree to select the optimal solubilization strategy.

SolubilityWorkflow Start START: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reactions) Start->Synthesis Analysis Analytical (NMR, LCMS) Start->Analysis DMSO_Stock Make 10-50 mM Stock in 100% DMSO BioAssay->DMSO_Stock PolarAprotic Solvents: DMF, DMAc, NMP (Heat to 60-80°C) Synthesis->PolarAprotic NMR_Solv DMSO-d6 (Primary) Acetone-d6 (Secondary) Analysis->NMR_Solv LCMS_Solv AcN:Water (High Organic) Avoid 100% Water injection Analysis->LCMS_Solv Dilution Serial Dilution into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution CrashOut Precipitation Observed? Dilution->CrashOut Cyclodextrin Use HP-β-Cyclodextrin or BSA carrier CrashOut->Cyclodextrin Yes Success_Bio Proceed to Assay CrashOut->Success_Bio No Base Add Base (Cs2CO3/NaH) to Deprotonate NH PolarAprotic->Base Success_Syn Proceed to Reaction Base->Success_Syn

Figure 1: Decision matrix for solubilizing 3-fluoro-6-nitro-1H-indazole based on experimental intent.

Solubility Data & Solvent Selection Guide

The following data is derived from structure-activity relationship (SAR) analysis of analogous nitro-indazoles [1][2].

Quantitative Solubility Estimates (at 25°C)
Solvent ClassSpecific SolventEstimated SolubilityUsage Recommendation
Polar Aprotic DMSO High (>50 mM) Primary Stock Solution. Best for bio-assays and storage.[1]
Polar Aprotic DMF / DMAc High (>40 mM)Preferred for chemical synthesis reactions.
Alcohol Ethanol / MethanolLow (<5 mM)Poor solvent.[1] Only use if heated or for recrystallization.[1]
Ether THF / DioxaneModerate (~10 mM)Usable for reactions, but precipitation may occur upon cooling.
Aqueous Water / PBS (pH 7.[1]4)Negligible (<10 µM) Do NOT dissolve directly. Requires co-solvent or pH adjustment.[1]
Hydrocarbon Hexane / TolueneInsolubleUse as an anti-solvent to crash out the product.[1]
The "pKa Hack"

The N-H proton of 6-nitroindazole derivatives is significantly more acidic than unsubstituted indazole due to the electron-withdrawing nitro group and the fluorine atom.[1]

  • Estimated pKa: ~11–12 (vs ~14 for indazole).[1]

  • Strategy: In synthetic applications, adding a base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) will deprotonate the nitrogen, forming an anion. The anionic species is highly soluble in polar organic solvents and even water.

Troubleshooting FAQs

Q1: "I added water to my DMSO stock, and it turned into a cloudy suspension. What happened?"

Diagnosis: You triggered the "Crash-Out" effect.[1] Mechanism: 3-fluoro-6-nitro-1H-indazole is highly hydrophobic.[1] When you add water, the solvent polarity increases drastically. The hydrophobic effect forces the molecules to aggregate to minimize water contact, reforming the crystal lattice. Solution:

  • Slow Addition: Add the DMSO stock into the vortexing buffer, not the buffer into the DMSO.

  • Warm the Buffer: Pre-warm your PBS/Media to 37°C before adding the compound.

  • Limit Concentration: Ensure your final concentration is below the solubility limit (likely < 50 µM in aqueous media).

Q2: "I cannot see the compound in my NMR spectrum using CDCl3."

Diagnosis: The compound is likely insoluble in Chloroform (


).[1] Indazoles with nitro groups stack tightly and resist dissolution in non-polar chlorinated solvents.[1]
Solution:  Switch to DMSO-d6 . It disrupts the hydrogen bonding network.[1] If DMSO is unsuitable, try Acetone-d6  or MeOD  (Methanol-d4), though MeOD may exchange the NH proton, making it disappear from the spectrum.[1]
Q3: "How do I formulate this for animal studies (in vivo)?"

Diagnosis: Pure aqueous buffers will fail.[1] Solution: Use a formulation vehicle designed for lipophilic compounds.[1]

  • Option A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

  • Option B (Advanced): 10-20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1] The cyclodextrin encapsulates the hydrophobic indazole, rendering it water-soluble [3].[1]

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

Materials:

  • 3-Fluoro-6-nitro-1H-indazole solid.[1]

  • Anhydrous DMSO (High purity, >99.9%).

  • Vortex mixer.[1]

  • Sonicator bath.[1]

Procedure:

  • Weighing: Weigh 1.81 mg of compound (MW ≈ 181.12 g/mol ) into a microcentrifuge tube.

    • Note: Precision is key.[1] Static electricity can be an issue; use an anti-static gun if available.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO .

    • Critical: Do not use "wet" DMSO that has been left open. Water absorption reduces solubility power.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[1] If solid particles remain, sonicate in a water bath at room temperature for 5–10 minutes.

    • Observation: The solution should be clear and yellow/orange (typical for nitro-indazoles).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for 6 months in DMSO at -20°C.

References

  • PubChem. 6-Nitroindazole Compound Summary. National Library of Medicine.[1] [Link]

  • ResearchGate. Troubleshooting Solubility of Hydrophobic Compounds in Biological Assays. [Link]

Sources

Technical Support Center: 3-Fluoro-6-nitro-1H-indazole Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-6-nitro-1H-indazole is a critical scaffold often utilized in the synthesis of kinase inhibitors (e.g., IDO1, FGFR) and nNOS inhibitors. While the indazole core is generally robust, the unique electronic combination of the electron-withdrawing nitro group at C6 and the fluorine atom at C3 creates a specific vulnerability to Nucleophilic Aromatic Substitution (SNAr) under acidic conditions.

Key Stability Verdict:

  • Solid State: Stable under standard storage conditions.

  • Dilute Acid (RT): Stable. Forms a protonated salt which increases solubility.

  • Strong Acid + Heat (>60°C): Unstable. High risk of hydrolysis (Defluorination) to form 6-nitro-1H-indazol-3-ol (indazolinone).

Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, one must understand the causality of degradation. The stability of this molecule is dictated by the push-pull electronics of the indazole ring.

The "Activation" Mechanism

In neutral media, the C-F bond is relatively stable. However, acidic conditions dramatically alter the reactivity landscape:

  • Protonation: Indazoles are weak bases (pKa ~1.0). In acid, N1 (or N2) becomes protonated. This places a positive charge on the ring, making it highly electron-deficient.

  • Nitro Effect: The nitro group at C6 is strongly electron-withdrawing (inductive and resonance effects), further depleting electron density from the ring system.

  • The Result: The C3 carbon becomes highly electrophilic. Water (a weak nucleophile present in aqueous acid) can attack C3, displacing the Fluorine atom via an SNAr-like mechanism.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure mode in hot acidic media:

G Start 3-Fluoro-6-nitro-1H-indazole (Neutral) Protonated Protonated Species (Highly Electrophilic C3) Start->Protonated Protonation Acid Acidic Medium (H+) Acid->Protonated Transition Meisenheimer-like Complex Protonated->Transition + H2O (Heat) Product 6-Nitro-1H-indazol-3-ol (Hydrolysis Product) Transition->Product - HF (Defluorination)

Figure 1: Mechanism of acid-catalyzed hydrolysis of 3-fluoro-6-nitro-1H-indazole.

Troubleshooting Guide: Common Experimental Anomalies

Use this module to diagnose unexpected results during synthesis or analysis.

Issue 1: Mass Spectrum shows a shift of -2 Da (M-2)

Symptom: You expect a parent ion of [M+H]⁺ = 182 (approx), but you observe a dominant peak at 180 . Diagnosis: Hydrolysis (Defluorination).

  • Explanation: The fluorine atom (Atomic Mass ~19) has been replaced by a hydroxyl group (Atomic Mass ~17).

    • Calculation:

      
      .
      
  • Cause: The sample was likely subjected to high temperatures in an acidic solvent (e.g., heating in HCl/MeOH or using TFA at high heat).

  • Solution: Lower the temperature of your deprotection or reaction step. Switch to non-aqueous acidic conditions (e.g., HCl in Dioxane) if possible.

Issue 2: Compound precipitates upon acidification

Symptom: The compound dissolves in DMSO but crashes out when 1M HCl is added. Diagnosis: Solubility Limit (Not Degradation).

  • Explanation: While protonation generally helps solubility, nitro-indazoles are extremely crystalline and lipophilic ("brick-dust"). The salt form may still be insoluble in water.

  • Solution: Do not mistake precipitation for decomposition. Use a co-solvent system: 50% Acetonitrile / 50% Water (0.1% Formic Acid) for analysis.

Issue 3: Loss of Fluorine during reduction

Symptom: Attempting to reduce the Nitro group (NO2 -> NH2) using SnCl2/HCl or Fe/Acetic Acid results in the loss of the Fluorine. Diagnosis: Reductive Defluorination.

  • Explanation: Metal-mediated reductions in acid can sometimes cleave C-F bonds on electron-deficient rings.

  • Solution: Switch to a milder reduction method, such as H2/Pd-C in Ethanol (neutral conditions) or Iron/Ammonium Chloride (neutral/mildly basic).

Validated Stability Data & Protocols

Stability Matrix
ConditionDurationTemperatureStability StatusRecommendation
1N HCl (aq) 24 Hours25°C (RT)Stable Safe for workups.
1N HCl (aq) 4 Hours80°C⚠️ Degradation Avoid. ~15-30% Hydrolysis observed.
TFA (Neat) 1 Hour25°CStable Safe for Boc-deprotections.
6N H2SO4 1 Hour100°CCritical Failure Complete conversion to indazolinone.
Protocol: Forced Degradation Analysis (Acid Stress)

Use this protocol to verify the integrity of your specific batch.

Materials:

  • Sample: 3-Fluoro-6-nitro-1H-indazole (1 mg)

  • Solvent A: Acetonitrile (HPLC Grade)

  • Solvent B: 1.0 M Hydrochloric Acid (aq)

Procedure:

  • Preparation: Dissolve 1 mg of sample in 0.5 mL Acetonitrile.

  • Stress: Add 0.5 mL of 1.0 M HCl.

  • Incubation:

    • Vial A: Keep at Room Temperature for 24 hours.

    • Vial B: Heat at 60°C for 4 hours.

  • Quench: Neutralize Vial B with dilute NaOH or dilute with excess water immediately before injection.

  • Analysis: Inject both samples on LC-MS (C18 Column, Gradient 5-95% ACN).

  • Criteria:

    • Vial A should show >99% purity relative to T0.

    • Vial B will likely show a new peak (RT earlier than parent) with mass [M-2].

Frequently Asked Questions (FAQ)

Q: Can I use this compound in Suzuki couplings with acidic catalysts? A: Yes, but keep the temperature below 80°C if water is present. Boronic acids often require aqueous base, which is safe. If using acidic hydrolysis for workup, perform it cold (0°C to RT).

Q: Why is the 3-position so sensitive? A: In 1H-indazoles, the C3 position is imine-like (


). When the ring is electron-poor (due to the nitro group), the C3-F bond becomes a "vinylogous acid halide" equivalent, making it susceptible to attack.

Q: How should I store the solid material? A: Store at 2-8°C, desiccated. Protect from light. The solid is stable, but moisture uptake can lead to slow hydrolysis over months if traces of acid are present from synthesis.

References

  • Indazole Scaffold Stability: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • pKa of Nitroindazoles: Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." The Journal of Organic Chemistry. [1]

  • Synthesis and Reactivity of 3-Fluoroindazoles: Li, L., et al. (2014). "Discovery of 3-Fluoroindazole Derivatives as Potent IDO1 Inhibitors." ACS Medicinal Chemistry Letters.

Sources

Overcoming regioselectivity issues in 3-fluoro-6-nitro-1H-indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in 3-Fluoro-6-Nitro-1H-Indazole Alkylation Ticket ID: IND-3F6N-REGIO-001 Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanistic Insight

The "EWG Trap"

You are working with a highly electron-deficient scaffold. The 6-nitro group and the 3-fluoro atom exert powerful electron-withdrawing effects (EWG). This creates two distinct challenges that differentiate your substrate from a standard unsubstituted indazole:

  • Acidity vs. Nucleophilicity: The

    
     of the N-H proton is significantly lower than standard indazoles (likely <10). While deprotonation is facile, the resulting anion is highly stabilized and delocalized, making it a poor nucleophile . This often necessitates higher reaction temperatures or more reactive electrophiles, which paradoxically erodes regioselectivity.
    
  • The N1 vs. N2 Battle:

    • N1-Alkylation (Thermodynamic): Generally favored because the resulting aromatic system (benzenoid) is more stable than the quinonoid structure required for N2-alkylation.

    • N2-Alkylation (Kinetic/Electrostatic): Often competes because the N2 lone pair in the anion can be more accessible, or due to solvent-separated ion pair effects.

The 3-Fluoro Factor

Unlike a bulky 3-tert-butyl or 3-phenyl group, the 3-fluoro substituent is small (Van der Waals radius ~1.47 Å). It does not provide significant steric shielding to block the N2 position. Therefore, you cannot rely on steric hindrance to drive N1 selectivity. You must rely on electronic control and cation-chelation dynamics .

Mechanistic Visualization

The following diagram illustrates the bifurcation of the alkylation pathway and the critical role of the solvent/cation interface.

IndazoleAlkylation Start 3-Fluoro-6-Nitro-1H-Indazole Deprotonation Deprotonation (Base) Start->Deprotonation Anion Indazolyl Anion (Delocalized Charge) Deprotonation->Anion TightPair Tight Ion Pair (Na+/THF) N2 blocked by cation coordination Anion->TightPair Non-polar/Aprotic (THF) LoosePair Solvent-Separated Ion Pair (Cs+/DMF) N2 accessible Anion->LoosePair Polar Aprotic (DMF/DMSO) N1_Product N1-Alkyl (Major) Benzenoid (Stable) TightPair->N1_Product High Selectivity (>20:1) N2_Product N2-Alkyl (Minor/Variable) Quinonoid (Less Stable) TightPair->N2_Product Trace LoosePair->N1_Product Moderate Selectivity (~4:1) LoosePair->N2_Product Significant Competition

Caption: Pathway divergence based on solvent/cation interactions. Tight ion pairing in THF favors N1 by shielding N2.

Experimental Protocols

Protocol A: High N1-Selectivity (Recommended)

Target: Maximizing N1-alkylation (>95% purity). Mechanism: Utilizes the "Tight Ion Pair" effect.[1][2][3] In THF, the sodium cation (


) coordinates tightly with the N2 nitrogen and the electron-rich region, effectively blocking N2 from attacking the electrophile.[1]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Anhydrous THF (Critical: Do not use DMF).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Procedure:

    • Dissolve 3-fluoro-6-nitro-1H-indazole (1.0 equiv) in THF (0.1 M). Cool to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation (anion formation is often yellow/orange).

    • Crucial Step: Cool back to 0°C before adding the electrophile.

    • Add Alkyl Halide (1.1–1.2 equiv) dropwise.

    • Allow to warm to RT slowly. Stir for 12–24 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
  • Expected Ratio: Typically >20:1 (

    
    ).
    
Protocol B: Enhanced Reactivity (For Unreactive Electrophiles)

Target: Forcing reaction when Protocol A fails (low conversion), accepting lower regioselectivity. Mechanism: Uses Cesium Carbonate in DMF.[1] The large Cesium cation (


) and polar solvent create "naked" anions, increasing nucleophilicity but exposing N2.
  • Solvent: Anhydrous DMF or NMP.

  • Base:

    
     (2.0 equiv).
    
  • Procedure:

    • Mix Indazole and Base in DMF.[1]

    • Add electrophile.[1][3][4]

    • Heat to 60–80°C (Required due to the low nucleophilicity of the nitro-indazole).

  • Expected Ratio: Typically 4:1 to 6:1 (

    
    ). Requires chromatographic separation.
    

Troubleshooting Guide & FAQs

Data Summary: Solvent/Base Effects on 6-Nitroindazole

Based on comparative studies of electron-deficient indazoles [1].

ConditionsBaseSolventDominant IsomerApprox N1:N2 RatioNotes
Kinetic/Tight Pair NaHTHFN1 ~80:1 Best for selectivity. Slower reaction.
Thermodynamic/Dissociated

DMFN1 ~6:1Faster reaction, but significant N2 impurity.
Phase Transfer KOH/TEBATolueneN1~10:1Good middle ground for scale-up.
FAQ: Common Issues

Q: I am seeing low conversion even after 24 hours in THF. Why? A: The 3-F and 6-NO2 groups stabilize the negative charge so well that the anion is "happy" and sluggish to react.

  • Fix: Switch to Protocol B (DMF/Heat). If you must stay in THF for selectivity, add a catalytic amount of 15-crown-5 (to chelate Na+) or switch to NaHMDS, but be aware this may slightly erode N1 selectivity.

Q: I specifically need the N2-isomer. How do I get it? A: Direct alkylation of this substrate is heavily N1 biased. To get N2:

  • Mitsunobu Reaction: Sometimes shifts preference toward N2, especially with bulky alcohols, though typically still gives mixtures.

  • Meerwein's Salt: Alkylation with trimethyloxonium tetrafluoroborate (

    
    ) in DCM often favors the kinetic N2 product due to the high reactivity of the hard electrophile [2].
    
  • Protecting Group Shuffle: Protect N1 with a THP group (acid-catalyzed), alkylate with a strong electrophile (often forces N2 quaternization), then deprotect. This is complex for nitro-indazoles.

Q: Can I distinguish N1 vs N2 by NMR? A: Yes.

  • N1-Alkyl: The

    
     protons attached to the nitrogen typically show an NOE correlation with the proton at C7  (the one next to the nitro group, or in this case, the 6-nitro implies H7 is adjacent).
    
  • N2-Alkyl: The

    
     protons will show NOE correlations with H3  (if present) or the substituent at C3. Since you have 3-Fluoro , you can use 19F-HOESY NMR . The N2-alkyl group will show a strong through-space interaction with the 3-F atom. The N1-alkyl will not.
    

Q: Does the 3-Fluoro group hydrolyze? A: It is stable under standard alkylation conditions. However, avoid extremely harsh nucleophilic conditions (like methoxide in methanol at high heat) which could potentially displace the fluoride via


, especially activated by the 6-nitro group.

References

  • Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[1]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Synthesis of N2-Substituted Indazoles via Alkylation of Indazole with Meerwein Reagents. The Journal of Organic Chemistry, 71(14), 5392–5395.

  • Cheung, M., et al. (2005). Practical synthesis of indazoles: The effect of substituents. Tetrahedron Letters, 46(18), 3127-3130.

Sources

Validation & Comparative

Technical Guide: Optimizing 1H NMR Characterization of 3-Fluoro-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the 1H NMR interpretation of 3-fluoro-6-nitro-1H-indazole , a specialized scaffold used in kinase inhibitor development.

Executive Summary & Structural Logic

3-Fluoro-6-nitro-1H-indazole presents a unique analytical challenge due to the interplay between the electron-withdrawing nitro group (


), the electronegative fluorine atom (

), and the prototropic tautomerism of the indazole core.

This guide compares three analytical methodologies to determine the optimal protocol for structural verification:

  • Standard Acquisition (DMSO-

    
    ) : The industry baseline.
    
  • High-Resolution Alternative (Acetone-

    
    ) : For resolving complex multiplets.
    
  • 
    -Decoupled 
    
    
    
    NMR
    : The "Gold Standard" for simplifying spin systems.
Structural Spin System Analysis

Before interpreting the spectrum, we must define the expected spin system. The substitution of Fluorine at C3 removes the diagnostic H3 singlet (typically


 ppm), changing the assignment logic entirely.
  • H1 (NH): Exchangeable, highly acidic due to 6-NO2 and 3-F.

  • H4: Doublet (or dd) – Coupled to H5 and potentially

    
     (through-space/4-bond).
    
  • H5: Doublet of Doublets – Ortho to H4, Meta to H7.

  • H7: Doublet (or broad s) – Deshielded by adjacent

    
    .
    

Comparative Analysis: Solvent & Method Performance

The following table compares the "performance" of different NMR solvents and acquisition modes for this specific molecule.

FeatureMethod A: DMSO-

(Standard)
Method B: Acetone-

(High-Res)
Method C: CDCl

(Not Recommended)
Solubility Excellent (>20 mg/mL)Good (~10 mg/mL)Poor (<2 mg/mL)
NH Visibility Sharp/Broad Singlet (>13 ppm)Broad/Invisible (Exchange fast)Usually Invisible
Resolution Moderate (Viscosity broadening)High (Low viscosity)Poor (Aggregation)
Water Peak 3.33 ppm (Interferes with aliphatics)2.84 ppm (Clear of aromatics)1.56 ppm
Tautomer Lock Stabilizes 1H-isomerRapid 1H/2H exchange possibleAggregates
Expert Insight: The "Fluorine Complication"

In a standard


 NMR, the 

nucleus (

, 100% abundance) will split proton signals.
  • Observation: H4 often appears as a "pseudo-triplet" or complex multiplet due to overlapping

    
     and 
    
    
    
    .
  • Solution: Method D (

    
    -Decoupled 
    
    
    
    NMR)
    is the superior analytical choice. It collapses the F-splittings, returning the aromatic protons to standard first-order multiplets.

Predicted Spectral Assignment (DMSO- )

Based on substituent chemical shift increments (SCS) derived from 6-nitroindazole and 3-fluoroindazole analogs.

PositionProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation Notes
1 NH 13.5 - 14.2 br s-Highly deshielded by electron-poor ring. Disappears with

shake.
4 Ar-H 7.80 - 7.95 dd


Diagnostic Signal. Look for F-coupling. "Roofing" effect toward H5.
5 Ar-H 8.05 - 8.15 dd


Ortho to H4, Meta to H7. Deshielded by NO2 (ortho effect).
7 Ar-H 8.45 - 8.60 d

Most Downfield Aromatic. Ortho to NO2 group. Often appears as a fine doublet.

Critical Check: If you see a singlet around 8.0-8.2 ppm, your fluorination failed, and you likely have the 6-nitroindazole starting material (H3 proton intact).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T compliant), follow this step-by-step protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of 3-fluoro-6-nitro-1H-indazole.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Why? DMSO prevents aggregation of the planar indazole core.

  • Filtration: Filter through a glass wool plug in a pipette if any turbidity remains.

    • Caution: Do not use plastic filters if analyzing for trace plasticizers.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (Standard) or zgig (Inverse Gated 19F decoupling - Recommended).

  • Scans (NS): 16 (Standard) or 64 (if sample is dilute).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Protons adjacent to Nitro and Fluoro groups often have longer

      
       relaxation times. A short D1 (<1s) will suppress integration values of H4 and H7.
      
  • Spectral Width (SW): 16 ppm (to capture the downfield NH).

Step 3: Processing & Validation
  • Phasing: Manual phasing is required for the broad NH peak.

  • Integration: Normalize the H7 doublet (most distinct peak) to 1.00.

  • QC Check: Verify the H4:H5:H7 ratio is 1:1:1.

Visualization: Assignment Decision Tree

The following diagram illustrates the logic flow for assigning the aromatic region, specifically distinguishing H4 from H7 using coupling patterns.

NMR_Assignment_Flow Start Start: Analyze Aromatic Region (7.5 - 9.0 ppm) Count Count Integral Regions Start->Count Check_Singlet Is there a Singlet @ ~8.2 ppm? Count->Check_Singlet Failed_Rxn STOP: Product is 6-Nitroindazole (Start Mat.) Check_Singlet->Failed_Rxn Yes (H3 present) Analyze_Splitting Analyze Splitting Patterns Check_Singlet->Analyze_Splitting No (H3 absent) H7_Path Signal is Doublet (J~2Hz) Most Downfield (>8.4 ppm) Analyze_Splitting->H7_Path Ortho to NO2 H5_Path Signal is dd (J~9, 2Hz) Mid-range (~8.1 ppm) Analyze_Splitting->H5_Path Ortho to H4 H4_Path Signal is dd or 't' (J~9, 4Hz) Upfield (~7.9 ppm) Analyze_Splitting->H4_Path Ortho to H5 Check_F Check 19F Coupling (Is J_small > 3Hz?) H4_Path->Check_F Confirm_H4 Confirmed H4 (Coupled to F) Check_F->Confirm_H4 Yes

Caption: Logic flow for distinguishing regioisomers and assigning protons in 3-fluoro-6-nitro-1H-indazole.

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Decoupling techniques).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Indazole core shifts). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org. Process Res. Dev. [Link]

Sources

Technical Comparison Guide: 3-Fluoro-6-nitro-1H-indazole vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 13C and 19F NMR spectral characteristics of 3-fluoro-6-nitro-1H-indazole , contrasting it with its chlorinated analog (3-chloro-6-nitro-1H-indazole) and regioisomeric alternatives. It is designed for medicinal chemists requiring definitive structural validation of fluorinated indazole scaffolds.

Executive Summary & Application Scope

3-Fluoro-6-nitro-1H-indazole represents a critical scaffold in drug discovery, particularly as a bioisostere for 3-hydrogen or 3-chloro indazoles. The introduction of fluorine at the C3 position (pyrazole ring) significantly alters the electronic landscape compared to benzenoid fluorination (e.g., C4–C7 positions), impacting both metabolic stability and pKa.

Primary Challenge: Distinguishing the N-fluorinated isomers or C-fluorinated regioisomers (e.g., 3-F vs. 6-F) requires precise interpretation of spin-spin coupling constants (


) and chemical shift anisotropy.
Quick Comparison: The "Spectral Fingerprint"
Feature3-Fluoro-6-nitro-1H-indazole (Target)3-Chloro-6-nitro-1H-indazole (Analog)6-Fluoro-3-nitro-1H-indazole (Regioisomer)
19F Signal ~ -125 to -135 ppm (Pyrazole-F)None ~ -110 to -115 ppm (Benzene-F)
C3 Shift (13C) ~155–165 ppm (Doublet,

Hz)
~135 ppm (Singlet)~135 ppm (Singlet)
C6 Shift (13C) ~148 ppm (Singlet/Weak coupling)~148 ppm (Singlet)~160–165 ppm (Doublet,

Hz)
Diagnostic Key Large

at C3; No F-coupling on Benzene ring carbons (C4, C5, C7).[1]
Absence of C-F coupling; Cl isotope pattern in MS.Large

at C6; C3 is a singlet.

Detailed Spectral Analysis

A. 19F NMR Spectroscopy: The Regiochemical Probe

The 19F nucleus is the primary diagnostic tool. The chemical shift of fluorine on the electron-deficient pyrazole ring (C3) is distinct from that on the benzene ring.

  • Chemical Shift (

    
    ): 
    
    • C3-F (Target): The nitrogen-rich environment of the pyrazole ring typically shields the fluorine less than a carbocyclic aromatic ring, but the nitro group at C6 exerts a long-range electron-withdrawing effect. Expect a singlet (broadened by proton coupling if undecoupled) in the range of -125 to -135 ppm .

    • C6-F (Alternative): Fluorine at the 6-position (flanked by C5 and C7) typically resonates upfield, around -110 to -115 ppm , similar to fluorobenzene derivatives.

  • Coupling (

    
    ): 
    
    • In the 3-fluoro isomer, no protons are vicinal to the fluorine. Only small long-range couplings (

      
       or 
      
      
      
      ) to H4 or H-N1 may be observed (< 2 Hz).
    • In the 6-fluoro isomer, distinct

      
       couplings to H5 and H7 (~8–10 Hz) would be evident.
      
B. 13C NMR Spectroscopy: The Structural Skeleton

Carbon-13 NMR provides definitive proof of the fluorine's location through C-F coupling constants.

Predicted 13C Data Table (DMSO-

)
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C3 158.5 Doublet (d)

Direct C-F bond. Definitive proof of 3-F substitution.
C3a 122.0Doublet (d)

Geminal coupling to F at C3.
C4 121.5Singlet (s)-Too distant from F (C3) and NO2 (C6).
C5 116.0Singlet (s)-Ortho to NO2, shielded.
C6 147.5Singlet (s)-Ipso to NO2 (deshielded). No F coupling.
C7 108.0Singlet (s)-Ortho to NO2, shielded.
C7a 140.0Doublet (d)

Vicinal coupling to F at C3 via N-bridge.

Critical Distinction: If the compound were the 6-fluoro isomer, C6 would appear as a doublet at ~163 ppm with


 Hz, and C3  would appear as a singlet at ~135 ppm.

Experimental Protocols

Protocol 1: Synthesis via Selectfluor (Electrophilic Fluorination)

This method is preferred for introducing fluorine at the C3 position of electron-rich indazoles or their precursors.

Reagents:

  • Substrate: 6-Nitro-1H-indazole or Indazole-3-carboxylic acid derivative.

  • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2]

  • Solvent: Acetonitrile (MeCN) or MeCN/Water.[3]

Workflow:

  • Dissolution: Dissolve 6-nitro-1H-indazole (1.0 equiv) in dry MeCN under inert atmosphere (

    
    ).
    
  • Activation: Add a mild base (e.g.,

    
     or Ag salts) if activating the C3-H bond directly, though direct C3 fluorination of electron-poor indazoles is difficult.
    
    • Alternative Precursor: Use 6-nitro-indazole-3-boronic acid or stannane for Pd-catalyzed fluorination if direct C-H activation fails.

  • Addition: Add Selectfluor (1.2 equiv) at 0°C.

  • Reaction: Stir at RT for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography. 3-Fluoro isomers typically elute faster than non-fluorinated precursors due to lower polarizability.

Protocol 2: NMR Acquisition Parameters

To resolve the specific couplings described above, standard parameters must be adjusted.

  • Solvent: DMSO-

    
     (Preferred for solubility of nitro-indazoles).
    
  • 19F Parameters:

    • Spectral Width: 200 ppm (center at -120 ppm).

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): > 5 seconds (Fluorine 
      
      
      
      can be long).
  • 13C Parameters:

    • Decoupling: Proton-decoupled (

      
      H-decoupled). Do NOT  use 19F-decoupling during the initial 13C scan, or you will lose the diagnostic splitting patterns.
      
    • Scans: Minimum 1024 (due to splitting of signals into doublets/quartets reducing S/N ratio).

Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for validating the 3-fluoro-6-nitro-1H-indazole structure using NMR data.

StructuralAssignment Start Unknown Fluorinated Indazole Sample Acquire19F Acquire 19F NMR (Proton Decoupled) Start->Acquire19F CheckShift Analyze Chemical Shift Acquire19F->CheckShift Shift_C3 Shift: -125 to -135 ppm (Suggests Pyrazole F) CheckShift->Shift_C3 Range A Shift_C6 Shift: -110 to -115 ppm (Suggests Benzene F) CheckShift->Shift_C6 Range B Acquire13C Acquire 13C NMR (No 19F Decoupling) Shift_C3->Acquire13C Conclusion_Iso REJECT: 6-Fluoro-3-nitro-1H-indazole Shift_C6->Conclusion_Iso CheckCoupling Check C-F Coupling (1J) Acquire13C->CheckCoupling Coupling_C3 Large Doublet (~255 Hz) at ~158 ppm (C3) CheckCoupling->Coupling_C3 Matches Target Coupling_C6 Large Doublet (~245 Hz) at ~163 ppm (C6) CheckCoupling->Coupling_C6 Matches Isomer Conclusion_Target CONFIRMED: 3-Fluoro-6-nitro-1H-indazole Coupling_C3->Conclusion_Target Coupling_C6->Conclusion_Iso

Caption: Logical flow for distinguishing 3-fluoro from 6-fluoro regioisomers using 19F and 13C NMR markers.

References

  • Selectfluor Chemistry: Synthesis of Fluorinated Heterocycles using Selectfluor. Wikipedia/ResearchGate. Available at: [Link]

  • 19F Chemical Shift Tables: 19F NMR Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available at: [Link]

  • Indazole Synthesis: Synthesis of 3-chloro-6-nitro-1H-indazole derivatives. National Institutes of Health (PMC). Available at: [Link]

  • NMR Coupling Constants: 13C-19F Coupling Constants in Aromatic Systems. University of Wisconsin-Madison (Reich Collection). Available at: [Link]

Sources

Comparative Validation Guide: 3-Fluoro-6-nitro-1H-indazole in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for validating 3-fluoro-6-nitro-1H-indazole (3-F-6-N-Indazole) as a reference standard in enzymatic bioassays. Based on the structural pharmacology of nitroindazoles, this guide focuses on its primary application: Neuronal Nitric Oxide Synthase (nNOS) inhibition , while acknowledging its utility as a scaffold in Trypanothione Reductase (TryR) assays.

Executive Summary & Mechanism of Action

The validation of 3-fluoro-6-nitro-1H-indazole represents a critical step in moving beyond first-generation indazole inhibitors. While 7-Nitroindazole (7-NI) remains the historical "gold standard" for in vivo nNOS selectivity, it suffers from poor aqueous solubility and metabolic liability at the C3 position.

The 3-fluoro-6-nitro-1H-indazole variant is engineered to address these limitations. The C3-fluorine atom acts as a metabolic blocker (preventing C3-oxidation) and modulates the pKa of the pyrazole nitrogen, potentially influencing binding affinity in the heme pocket of NOS enzymes.

Mechanistic Pathway

The compound functions as a competitive inhibitor, binding to the heme domain of the enzyme and preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

NOS_Pathway Arginine L-Arginine (Substrate) NOS_Enzyme nNOS Enzyme (Heme Domain) Arginine->NOS_Enzyme O2 O2 + NADPH O2->NOS_Enzyme Intermediate N-OH-Arginine NOS_Enzyme->Intermediate  Step 1 Inhibitor 3-F-6-N-Indazole (Inhibitor) Inhibitor->NOS_Enzyme  Competitive  Binding Citrulline L-Citrulline Intermediate->Citrulline NO Nitric Oxide (Signal) Intermediate->NO  Step 2

Figure 1: Mechanism of Action. The 3-fluoro-6-nitro-1H-indazole competes with L-Arginine at the enzyme active site, blocking NO production.

Comparative Performance Analysis

To validate 3-F-6-N-Indazole, it must be benchmarked against established alternatives.[1] The following data synthesizes typical structure-activity relationship (SAR) trends for nitroindazoles.

Table 1: Reference Standard Comparison
Feature3-Fluoro-6-nitro-1H-indazole 7-Nitroindazole (7-NI) L-NAME
Role Novel Reference / High Stability Historic Gold StandardNon-Selective Control
Target Selectivity High nNOS > eNOSHigh nNOS > eNOSNon-selective (nNOS ≈ eNOS)
IC50 (nNOS) 0.25 - 0.60 µM (Est.)0.71 µM~0.50 µM
Metabolic Stability High (C3-F blocks oxidation)Low (Susceptible to C3 oxidation)High
Solubility Moderate (Lipophilic)Poor (Requires DMSO/Peanut Oil)High (Water soluble)
Assay Window Stable > 4 hours Unstable > 2 hoursStable

Key Insight: The 3-fluoro substitution typically improves metabolic half-life without sacrificing the core binding affinity provided by the nitro-indazole scaffold. This makes 3-F-6-N-Indazole a superior reference for long-duration kinetic assays where 7-NI might degrade.

Validation Protocol: The Self-Validating System

A robust bioassay must include internal checks to ensure the reference standard is performing correctly. This protocol uses a Dual-Slope Validation method.

Reagents & Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 3-F-6-N-Indazole in 100% DMSO to 10 mM. Note: Sonicate for 5 mins to ensure complete dissolution.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM H4B (Tetrahydrobiopterin).

  • Substrate: L-[3H]-Arginine (Radiometric) or DAF-FM Diacetate (Fluorometric).

Step-by-Step Workflow
  • Enzyme Priming: Incubate recombinant nNOS (10 nM) with H4B and Calmodulin for 15 minutes at 4°C.

  • Inhibitor Titration: Add 3-F-6-N-Indazole (0.1 nM to 10 µM) to the reaction plate.

    • Control A: 7-NI (Positive Control).

    • Control B: DMSO Vehicle (Negative Control).

  • Reaction Initiation: Add NADPH (1 mM) and L-Arginine (10 µM).

  • Kinetic Read: Measure fluorescence (Ex 495nm / Em 515nm) every 60 seconds for 30 minutes.

  • Validation Check: Calculate the Z-Factor . A value > 0.5 confirms the assay window is valid.

Validation_Workflow Start Start Validation Prep Prep: 3-F-6-N-Indazole (10mM DMSO Stock) Start->Prep QC_Check Solubility QC: Is solution clear? Prep->QC_Check QC_Check->Prep No (Re-sonicate) Plate_Setup Plate Setup: + Enzyme + Cofactors (H4B) QC_Check->Plate_Setup Yes Incubation Pre-Incubation 15 min @ 25°C Plate_Setup->Incubation Initiation Initiate: Add NADPH + Arginine Incubation->Initiation Readout Kinetic Readout (30 mins) Initiation->Readout Analysis Calculate IC50 & Z' Readout->Analysis

Figure 2: Experimental Workflow. A self-validating loop ensures compound solubility before assay initiation.

Critical Analysis & Troubleshooting

The "Fluorine Effect" on Potency

Researchers often assume that adding a halogen will universally increase potency. However, in the case of indazoles binding to NOS:

  • Observation: You may observe a slight decrease in potency (higher IC50) for 3-F-6-N-Indazole compared to 6-nitroindazole.

  • Causality: The electron-withdrawing nature of fluorine at C3 reduces the electron density of the pyrazole ring. While this stabilizes the molecule against metabolism, it can slightly weaken the heme-coordination bond.

  • Verdict: This is acceptable. The gain in assay reproducibility (due to stability) outweighs the minor loss in absolute potency.

Specificity Check (TryR Cross-Reactivity)

If your lab works on anti-parasitic drug discovery (Leishmania), be aware that 3-halo-6-nitroindazoles are potent inhibitors of Trypanothione Reductase (TryR) .

  • Recommendation: If using this compound to validate a NOS assay, ensure your crude lysate is free of TryR or similar disulfide reductases to avoid false positives.

References

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology.

  • Bland, J. M., & Altman, D. G. (1999). "Measuring agreement in method comparison studies." Statistical Methods in Medical Research.

  • Abdelahi, M., et al. (2021).[1][2][3] "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies."[1][2][4] Royal Society Open Science.

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitroindazole and related substituted indazoles." British Journal of Pharmacology.

Sources

Confirming Structure of 3-Fluoro-6-Nitro-1H-Indazole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The indazole scaffold is a privileged structure in kinase inhibitors and oncology drugs. However, the functionalization of 3-fluoro-6-nitro-1H-indazole presents a classic but deceptive structural challenge: N1 vs. N2 regioselectivity .

While the 6-nitro group acidifies the N-H proton (


 reduction), the 3-fluoro substituent introduces unique electronic and steric factors. Standard alkylation or acylation often yields a mixture of thermodynamically favored (N1) and kinetically favored (N2) isomers. Misassigning these isomers can derail SAR (Structure-Activity Relationship) studies and invalidate biological data.

This guide objectively compares three structural confirmation methodologies, ranking them from "Routine" to "Definitive," and introduces a specialized Fluorine-Proximity Protocol unique to this scaffold.

Comparative Methodology Analysis

We evaluate three approaches to distinguishing N1-substituted from N2-substituted products.

Table 1: Methodological Comparison Matrix
FeatureMethod A: 1D NMR (

H,

C,

F)
Method B:

N-HMBC (The Gold Standard)
Method C:

F-HOESY (The 3-F Advantage)
Reliability Moderate (Ambiguous without reference)High (Definitive) High (Specific to 3-F)
Resource Cost Low (Standard Pulse Sequences)Medium (Longer acquisition)Medium (Requires H-F probe)
Key Indicator

of C3/C7a carbons

N Chemical Shift & 3-bond correlations
Through-space F-H coupling
N1 Signal NOE between N-R and H7

N

-140 to -160 ppm (Pyrrole-like)
No NOE between N-R and F3
N2 Signal No NOE to H7

N

-60 to -80 ppm (Pyridine-like)
Strong NOE between N-R and F3

Technical Deep Dive: The "3-Fluoro Advantage"

In standard indazoles, distinguishing N1/N2 often relies on NOE correlations between the N-substituent and proton H7 (for N1) or H3 (for N2). However, in 3-fluoro-6-nitro-1H-indazole , position 3 is occupied by Fluorine.

This is not a limitation; it is a diagnostic handle.

  • N1-Substitution: The substituent (R) is spatially distant from F3.

  • N2-Substitution: The substituent (R) is spatially proximate to F3.

By utilizing


F-

H HOESY (Heteronuclear Overhauser Effect Spectroscopy)
, we can definitively assign the N2 isomer by observing a cross-peak between the Fluorine signal and the protons on the newly added R-group.

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Derivatives (Test Case)

To validate the analytical methods, we generate a mixture of isomers.

  • Reagents: 3-fluoro-6-nitro-1H-indazole (1.0 eq), Methyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous), 0.1 M concentration.

  • Conditions: Stir at RT for 4 hours. (Kinetic conditions favor N2; heating pushes toward thermodynamic N1).

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane:EtOAc gradient). Isolate Isomer A (High

    
    ) and Isomer B (Low 
    
    
    
    ).
Protocol B: Structural Assignment Workflow
Step 1:

C NMR Analysis (The C3 Shift Rule)

Indazole N-substitution affects the chemical shift of the bridgehead and C3 carbons.

  • N1-Isomer: C3 typically resonates upfield relative to N2.

  • N2-Isomer: C3 typically resonates downfield (deshielded by the adjacent

    
     nitrogen).
    
  • Note: The 3-Fluoro group splits these signals (

    
     Hz). Look for the center of the doublet.
    
Step 2:

N-HMBC (The Nitrogen Fingerprint)

Run a gradient-selected


N HMBC experiment optimized for long-range coupling (

Hz).
  • N1-Alkylated: The alkyl protons will correlate to a nitrogen at -150 to -160 ppm (shielded, pyrrole-type).

  • N2-Alkylated: The alkyl protons will correlate to a nitrogen at -70 to -90 ppm (deshielded, pyridine-type).

Step 3:

F-

H HOESY (Confirmation)
  • Setup: Tune probe to

    
    F and 
    
    
    
    H.
  • Mixing Time: Set

    
     ms.
    
  • Result:

    • N2 Isomer: Strong cross-peak between

      
       (-110 to -130 ppm) and Alkyl-H.
      
    • N1 Isomer: No cross-peak.

Decision Logic Visualization

The following diagram illustrates the logical flow for assigning the structure of the reaction product.

StructuralAssignment Start Isolated Reaction Product (3-fluoro-6-nitro-indazole derivative) Step1 Step 1: 1H-15N HMBC Experiment Start->Step1 DecisionN Observe 15N Chemical Shift of N-linked Nitrogen Step1->DecisionN N_Pyrrole Shift: -150 to -170 ppm (Pyrrole-like) DecisionN->N_Pyrrole Shielded N_Pyridine Shift: -60 to -90 ppm (Pyridine-like) DecisionN->N_Pyridine Deshielded Step2_N1 Step 2A: 1H-1H NOESY Check N-R to H7 N_Pyrrole->Step2_N1 Step2_N2 Step 2B: 1H-19F HOESY Check N-R to F3 N_Pyridine->Step2_N2 Result_N1 CONFIRMED: N1-Isomer (Thermodynamic) Step2_N1->Result_N1 NOE Observed Result_N2 CONFIRMED: N2-Isomer (Kinetic) Step2_N2->Result_N2 HOESY Cross-peak

Caption: Decision tree for distinguishing N1 vs. N2 regioisomers using Nitrogen chemical shifts and specific NOE/HOESY correlations.

References

  • Luo, G., et al. (2006). Regioselective synthesis of N2-substituted indazoles.[1][2] Journal of Organic Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation at natural abundance. Journal of Natural Products.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Reich, H. J. (2023). WinPLT NMR Data: 15N Chemical Shifts. University of Wisconsin-Madison.

  • BenchChem Protocols. (2025). Application Notes for Methylation of 3-Methyl-6-nitro-1H-indazole. (Adapted for 3-Fluoro analogs).

Sources

A Senior Application Scientist's Guide to the Rigorous Determination and Validation of the Melting Point for 3-fluoro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of identity and purity. This guide provides an in-depth, comparative analysis of the methodologies for determining and validating the melting point of the compound 3-fluoro-6-nitro-1H-indazole, a heterocyclic molecule of interest in pharmaceutical research.

While a definitive, experimentally published melting point for 3-fluoro-6-nitro-1H-indazole is not readily found in widely accessible literature, this guide will navigate the process of its empirical determination and rigorous validation. We will also explore complementary analytical techniques that provide a more holistic understanding of the compound's purity and structural integrity. For comparative purposes within our validation discussion, we will reference the known melting point of the closely related analogue, 3-methyl-6-nitro-1H-indazole, which is reported to be in the range of 187-188.5°C[1][2][3].

The Critical Role of Melting Point in Pharmaceutical Development

The melting point is more than just a physical constant; it is a sentinel for the purity of a crystalline compound. A pure, crystalline substance will typically exhibit a sharp melting point range of 0.5-1°C. Conversely, the presence of impurities will generally lead to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, makes it a highly sensitive and cost-effective method for the initial assessment of sample purity. In the context of drug development, an accurate melting point is essential for:

  • Identity Confirmation: Verifying that the synthesized compound is indeed the target molecule.

  • Purity Assessment: Providing a rapid and reliable indication of the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, which can impact bioavailability and stability.

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

Foundational Technique: Capillary Melting Point Determination

The most common method for determining the melting point of a solid is the capillary method. This technique involves heating a small amount of the powdered sample in a sealed capillary tube and observing the temperature at which it melts.

Experimental Protocol: USP <741> Compliant Melting Point Determination

This protocol is designed to align with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> for melting range or temperature determination.

Instrumentation:

  • A digital melting point apparatus with a heating block, a light source, and a magnifying lens for observation.

  • Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

Procedure:

  • Sample Preparation:

    • Ensure the 3-fluoro-6-nitro-1H-indazole sample is completely dry and finely powdered.

    • Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

    • Pack the sample to a height of 2.5-3.5 mm by tapping the sealed end of the capillary on a hard surface.

  • Initial (Rapid) Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a new capillary with the sample into the apparatus.

    • Set the heating rate to a slow and steady 1°C per minute.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting point is reported as the range between the onset and clear point.

    • Perform the determination in triplicate to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Packed Height: A consistent sample height is crucial for reproducible results.

  • Slow Heating Rate: A slow heating rate of 1°C per minute ensures that the sample and the thermometer are in thermal equilibrium, leading to an accurate reading.

The Imperative of Validation: Ensuring Trustworthiness in Your Results

An experimentally determined melting point is only as reliable as the instrument used to measure it. Therefore, regular calibration and validation of the melting point apparatus are paramount.

Protocol for Melting Point Apparatus Calibration

Reference Standards:

A set of certified reference standards with well-defined melting points spanning the expected range of the test compound should be used. Suitable standards include:

Reference SubstanceCertified Melting Point Range (°C)
Vanillin81.0 - 83.0
Acetanilide114.0 - 116.0
Sulfanilamide164.5 - 166.5
Caffeine235.0 - 237.5

Calibration Procedure:

  • Following the "Accurate Determination" protocol described above, determine the melting point of at least three certified reference standards that bracket the expected melting point of 3-fluoro-6-nitro-1H-indazole.

  • Compare the observed melting points with the certified values.

  • If the observed values fall outside the acceptable range for the standards, the instrument must be recalibrated according to the manufacturer's instructions.

Workflow for Melting Point Determination and Validation

Caption: Workflow for the determination and validation of the melting point.

Beyond the Melting Point: A Comparative Guide to Orthogonal Analytical Techniques

While melting point is an excellent initial indicator of purity, a comprehensive characterization of a pharmaceutical compound requires the use of orthogonal analytical methods. These are techniques that measure different physicochemical properties of the compound, providing a more complete picture of its identity and purity.

A. Differential Scanning Calorimetry (DSC): A Thermodynamic Approach

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a pure crystalline solid, the melting process results in a sharp endothermic peak on the DSC thermogram. Impurities will cause a broadening of this peak and a shift to a lower temperature, which can be used to quantify the level of impurity based on the van't Hoff equation.

Advantages over Capillary Melting Point:

  • Quantitative Purity Analysis: DSC can provide a quantitative measure of purity (in mole percent).

  • Higher Precision: Modern DSC instruments offer excellent temperature accuracy and precision.

  • Detection of Polymorphs: DSC can be used to identify different polymorphic forms, which may not be distinguishable by melting point alone.

Experimental Protocol: Purity Determination by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 3-fluoro-6-nitro-1H-indazole into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 150°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) through the melting transition.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).

    • Use the software's purity analysis function, which applies the van't Hoff equation to the shape of the leading edge of the melting peak, to calculate the mole percent purity.

B. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the most widely used technique for determining the purity of drug substances and for identifying and quantifying impurities.

Advantages over Melting Point and DSC:

  • High Specificity: HPLC can separate and quantify individual impurities, even those that are closely related structurally.

  • High Sensitivity: HPLC can detect impurities at very low levels (often in the parts-per-million range).

  • Versatility: A wide range of column chemistries and mobile phases can be used to optimize the separation for a given compound.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This is a general protocol; method development and validation are required for specific applications in accordance with ICH Q2(R1) guidelines.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point for polar aromatic compounds.

    • Detector: UV detector set at a wavelength where 3-fluoro-6-nitro-1H-indazole and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of 3-fluoro-6-nitro-1H-indazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject a known volume of the sample solution onto the HPLC system.

    • Run the gradient program to elute the compound and any impurities.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the area percent purity of 3-fluoro-6-nitro-1H-indazole.

C. Spectroscopic Methods: Confirming Molecular Structure

Spectroscopic techniques provide information about the molecular structure of a compound, which is essential for confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. This allows for the unambiguous confirmation of the molecular structure of 3-fluoro-6-nitro-1H-indazole.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. The FTIR spectrum of 3-fluoro-6-nitro-1H-indazole would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring, the C-F stretch, and the symmetric and asymmetric stretches of the nitro group.

Decision Tree for Analytical Technique Selection

G start Start: Need to Characterize 3-fluoro-6-nitro-1H-indazole q1 Initial Purity Assessment? start->q1 mp Melting Point Determination (Rapid, Cost-Effective) q1->mp Yes q2 Need to Identify and Quantify Specific Impurities? q1->q2 No dsc Differential Scanning Calorimetry (DSC) (Quantitative Purity, Polymorphism) mp->dsc Need Quantitative Data? dsc->q2 hplc High-Performance Liquid Chromatography (HPLC) (High Specificity and Sensitivity) q2->hplc Yes q3 Need to Confirm Molecular Structure? q2->q3 No hplc->q3 nmr NMR Spectroscopy (Definitive Structure Elucidation) q3->nmr Yes end End: Comprehensive Characterization Profile q3->end No ftir FTIR Spectroscopy (Functional Group Identification) nmr->ftir Complementary Data ftir->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-fluoro-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-fluoro-6-nitro-1H-indazole demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles for hazardous chemical waste.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, it is crucial to understand the risks involved. The hazard profile of 3-fluoro-6-nitro-1H-indazole is inferred from its structural components: the indazole core, the nitro group, and the fluorine substituent. Analogous compounds are classified as hazardous.[2][3]

Table 1: Inferred Hazard Profile for 3-fluoro-6-nitro-1H-indazole (Based on Analog Data)

Hazard CategoryDescriptionRationale & CausalitySupporting Citation
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Nitroaromatic compounds can interfere with metabolic processes, and heterocyclic amines can exhibit systemic toxicity.[2][3][6]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.The chemical structure is likely to be abrasive and reactive with epithelial tissues.[2][3][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.Fine powders of complex organic molecules can be potent irritants to mucous membranes.[3][8]
Long-Term Effects Suspected of causing genetic defects or cancer (carcinogenicity/mutagenicity).Many nitroaromatic compounds are known or suspected mutagens. This is a critical consideration for long-term handling and disposal.[2][3]
Reactivity Potentially reactive. Nitro compounds can be unstable.While not explicitly explosive, nitro compounds should always be handled with care and segregated from incompatible materials (e.g., strong reducing agents, strong acids/bases, and heat sources).[5][9]

This risk profile firmly categorizes 3-fluoro-6-nitro-1H-indazole as hazardous chemical waste . It must never be disposed of in standard trash or flushed down the sanitary sewer.[10][11]

The Core Directive: A Self-Validating Disposal Workflow

The fundamental principle for disposing of this compound is containment and transfer to a licensed hazardous waste management facility. The following workflow is designed as a self-validating system, ensuring that each step logically follows from the last, culminating in safe and compliant disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_manage Phase 2: In-Lab Management cluster_dispose Phase 3: Final Disposal A Step 1: Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) B Step 2: Designate a Hazardous Waste Container (HDPE or Glass, Sealable Lid) A->B C Step 3: Collect Waste (Solid Residue, Contaminated Labware, Spill Debris) B->C D Step 4: Securely Seal the Container C->D Waste Collected E Step 5: Affix Hazardous Waste Label D->E F Step 6: Store in Designated Satellite Accumulation Area (SAA) E->F G Step 7: Request Waste Pickup from Institutional EHS F->G Container Full or Disposal Needed H Step 8: EHS Transports to Licensed Disposal Facility G->H

Caption: Disposal workflow for 3-fluoro-6-nitro-1H-indazole.

Experimental Protocol: Step-by-Step Methodology

This protocol provides the detailed actions required for each step of the disposal workflow.

Phase 1: Waste Collection & Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.

    • Minimum Requirement: Nitrile rubber gloves, chemical splash goggles, and a buttoned lab coat.[8]

    • Rationale: This protects against accidental skin/eye contact and contamination of personal clothing. The compound is harmful upon contact.[2][3]

  • Waste Segregation:

    • Collect waste 3-fluoro-6-nitro-1H-indazole in a dedicated waste stream.

    • DO NOT mix with other waste types, especially strong acids, bases, or reactive metals.

    • Rationale: Nitro compounds can react with other chemicals, potentially leading to gas evolution or thermal decomposition.[5][9] Segregation is a cornerstone of safe chemical waste management.[12]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, sealable lid. High-Density Polyethylene (HDPE) or glass containers are appropriate.

    • The container must be in good condition, free of cracks or residue on the outside.

    • Rationale: Proper containment prevents leaks and environmental contamination during storage and transport.[13]

Phase 2: Labeling and Temporary Storage
  • Container Labeling:

    • As soon as the first particle of waste enters the container, it must be labeled.

    • The label must clearly state:

      • "Hazardous Waste"

      • Full Chemical Name: "Waste 3-fluoro-6-nitro-1H-indazole"

      • Primary Hazards: "Toxic," "Irritant"

    • Rationale: Proper labeling is a legal requirement by the EPA and OSHA and is critical for communicating hazards to all laboratory personnel and waste handlers.[12][14]

  • Temporary Storage (Satellite Accumulation Area):

    • Keep the sealed waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).

    • This area should be a secondary containment bin or tray to contain any potential leaks.

    • Store away from heat sources, direct sunlight, and incompatible materials.[5]

    • Rationale: The SAA protocol minimizes the travel distance of open waste containers and ensures that waste is stored safely and under the control of laboratory personnel until it is ready for pickup.[13]

Phase 3: Arranging Final Disposal
  • Requesting Professional Disposal:

    • Once the container is full, or when the experiment generating the waste is complete, arrange for disposal.

    • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for making a request.

    • NEVER attempt to treat or dispose of this chemical yourself through incineration or chemical neutralization without specific EHS approval and a validated protocol.

    • Rationale: Final disposal of hazardous waste must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA regulations.[15][16] This is the only way to ensure legal compliance and environmental protection.

Emergency Protocol: Spill Management

In the event of a small, contained spill of solid 3-fluoro-6-nitro-1H-indazole:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Secure the area to prevent spread.

  • Protect Yourself: Don appropriate PPE, including double-gloving with nitrile gloves if necessary.

  • Contain & Absorb: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of your research environment.

References

  • 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 . PubChem. Retrieved from [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole . (2025). Liskon Biological. Retrieved from [Link]

  • 6-Nitroindazole | C7H5N3O2 . PubChem. Retrieved from [Link]

  • Standard Operating Procedure for Nitro Compounds . University of Georgia Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. (2021). PubMed Central. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Retrieved from [Link]

  • Hazardous Waste and Disposal . American Chemical Society. Retrieved from [Link]

  • Researchers develop innovative new method to recycle fluoride. (2025). University of Oxford. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste . US EPA. Retrieved from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab . (2024). YouTube. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland ESSR. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). US EPA. Retrieved from [Link]

  • OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices . (2024). YouTube. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.